3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVHPGIBBFVLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Optimization of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Executive Summary & Strategic Significance
Target Molecule: 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS Registry Number: 73718-26-0 (and related derivatives) Core Scaffold: 5H-[1,2,4]triazino[5,6-b]indole (Triazinoindole)[1][2]
The 5H-[1,2,4]triazino[5,6-b]indole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antiviral (specifically against picornaviruses and rhinoviruses), anticancer (via iron chelation and DNA intercalation), and hepatoprotective properties.
The 3-(benzylsulfanyl) derivative is synthesized via the chemoselective S-alkylation of the parent 3-thiol/thione. This guide details a high-fidelity synthesis route optimized for regioselectivity (S- vs. N-alkylation) and yield, addressing the common pitfalls of tautomeric ambiguity in the starting material.
Retrosynthetic Analysis & Reaction Logic
The synthesis is best approached through a convergent strategy involving two primary modules:
-
Scaffold Construction: Cyclocondensation of isatin with thiosemicarbazide.
-
Functionalization: Nucleophilic substitution (
) of the resulting thione with benzyl halide.
Logical Pathway
-
Precursor: Isatin (Indole-2,3-dione) provides the indole backbone.
-
Reagent: Thiosemicarbazide introduces the triazine ring nitrogen and the critical sulfur handle.
-
Transformation: The reaction proceeds via a Schiff base intermediate (thiosemicarbazone), followed by base-catalyzed cyclodehydration.
-
Final Step: The 3-mercapto intermediate exists in a thiol-thione equilibrium. Under basic conditions, the thiolate anion is generated, which acts as a soft nucleophile attacking the benzyl halide.
Figure 1: Retrosynthetic breakdown of the target molecule.
Detailed Experimental Protocols
Module A: Synthesis of the Intermediate (Triazinoindole-3-thiol)
This step constructs the tricyclic core. The reaction is driven by the formation of the thermodynamically stable fused aromatic system.
Reagents:
-
Isatin (10 mmol)[3]
-
Thiosemicarbazide (11 mmol)
-
Potassium Carbonate (
) or Potassium Hydroxide (KOH) -
Solvent: Water/Ethanol (1:1) or Dioxane[2]
Protocol:
-
Dissolution: Dissolve 1.47 g (10 mmol) of Isatin in 20 mL of aqueous
(5% w/v) or refluxing ethanol. -
Addition: Add 1.0 g (11 mmol) of thiosemicarbazide slowly to the solution.
-
Reflux: Heat the mixture under reflux for 3–5 hours. The solution will initially turn yellow/orange (Schiff base formation) and then darken as cyclization occurs.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of isatin indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Acidify carefully with glacial acetic acid or dilute HCl to pH 4–5.
-
Isolation: A heavy yellow/orange precipitate of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol will form. Filter, wash typically with cold water, and recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 85–95%
-
Melting Point: >300°C (Decomposes)
-
Module B: Chemoselective S-Alkylation
The critical challenge here is ensuring S-alkylation over N-alkylation . The triazine ring nitrogens are nucleophilic, but the sulfur atom (as a thiolate) is a softer, better nucleophile for the benzylic carbon.
Reagents:
-
Intermediate: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (5 mmol)
-
Alkylating Agent: Benzyl bromide (5.5 mmol) (Benzyl chloride can be used with NaI catalyst)
-
Base:
(anhydrous) or NaOH -
Solvent: DMF (N,N-Dimethylformamide) or Ethanol
Protocol:
-
Activation: In a round-bottom flask, dissolve 1.0 g (approx. 5 mmol) of the 3-thiol intermediate in 15 mL of DMF. Add 0.76 g (5.5 mmol) of anhydrous
. Stir at room temperature for 30 minutes to generate the thiolate anion.-
Note: The solution color often shifts to a deeper red/orange upon deprotonation.
-
-
Alkylation: Add 0.94 g (5.5 mmol) of benzyl bromide dropwise.
-
Reaction: Stir the mixture. While many protocols suggest reflux, stirring at 60–80°C is often sufficient and reduces N-alkylated byproducts. Reaction time: 2–4 hours.
-
Quenching: Pour the reaction mixture onto crushed ice (approx. 100 g).
-
Precipitation: The product, This compound , will precipitate as a solid.
-
Purification: Filter the solid. Wash with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/DMF mixtures.
Figure 2: Mechanistic pathway of the base-catalyzed S-alkylation.
Critical Process Parameters & Optimization
To achieve pharmaceutical-grade purity, specific parameters must be controlled.
| Parameter | Recommendation | Rationale |
| Solvent Choice | DMF (Preferred) | DMF is a polar aprotic solvent that excellently solvates the intermediate and enhances the nucleophilicity of the thiolate anion. Ethanol is a greener alternative but may require longer reflux times. |
| Base Selection | Strong enough to deprotonate the thiol (-SH pKa ~7-8) but mild enough to prevent deprotonation of the indole NH (pKa ~16), minimizing N-alkylation at the indole position. | |
| Temperature | 60–80°C | Higher temperatures (>100°C) increase the risk of N-alkylation on the triazine ring nitrogens. |
| Regioselectivity | Soft-Soft Interaction | According to HSAB theory, the sulfur is a "soft" nucleophile and prefers the "soft" benzylic carbon. Maintaining a strictly stoichiometric amount of base helps favor S-alkylation. |
Characterization & Validation
Confirming the structure requires distinguishing between the S-alkylated and N-alkylated isomers.
Proton NMR ( H NMR)
-
S-CH
Peak: This is the diagnostic signal. Look for a sharp singlet around 4.4 – 4.6 ppm .-
Contrast: If N-alkylation occurred (at the indole or triazine N), the CH
peak would typically shift downfield (closer to 5.0–5.5 ppm) due to the higher electronegativity of nitrogen.
-
-
Aromatic Region: Multiplets between 7.0 – 8.5 ppm corresponding to the indole and benzyl aromatic protons.
-
NH Signal: A broad singlet around 11.0 – 12.5 ppm (
exchangeable) confirms the indole NH is intact (proving no alkylation at the indole nitrogen).
IR Spectroscopy[2]
-
Absence of C=S: The strong thione band (approx. 1100–1200 cm
) present in the starting material should disappear. -
Presence of C-S: A new weak band around 600–700 cm
. -
C=N Stretch: Distinct band around 1600–1620 cm
.
Mass Spectrometry
-
Molecular Ion:
at m/z ~293 (Calculated MW: 292.36).
References
-
Vertex AI Search. (2025). Synthesis and electrophilic heterocyclization of 3-allylsulfanyl-1,2,4-triazino[6,5-b]indole. ResearchGate. 4[5][4]
-
PubChem. (2025).[1][6] this compound | C16H12N4S.[1] National Library of Medicine. 1[5][4]
-
Zhang, N., et al. (2025).[7][8] Convenient Synthesis 5H-[1,2,4]Triazine[5,6-b]indole-3-thiol Derivatives. ResearchGate. 2
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. 9
-
Lopatik. (2025).[1][5][10] Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Belnauka. 11
Sources
- 1. This compound | C16H12N4S | CID 5285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | C16H12N4S | CID 695347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
Technical Guide: Synthesis and Functionalization of 5H-Triazino[5,6-b]indole Derivatives
Executive Summary
The 5H-[1,2,4]triazino[5,6-b]indole scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by the fusion of an indole core with a 1,2,4-triazine ring. This tricyclic system serves as a bioisostere for purines and flavins, granting it broad-spectrum biological utility, including antiviral (picornaviruses), anticancer (intercalating agents/iron chelators), and antihypoxic activities.
This technical guide details the robust synthesis of this scaffold via the condensation of isatin with thiosemicarbazide, followed by base-catalyzed cyclization. It further explores critical downstream functionalization strategies, specifically S-alkylation and nucleophilic displacement, to generate diverse libraries for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Mechanistic Pathway
The construction of the 5H-triazino[5,6-b]indole system relies on the reactivity of the C-2 and C-3 positions of the indole nucleus. The most efficient disconnection involves the condensation of isatin (1H-indole-2,3-dione) with thiosemicarbazide , followed by a cyclodehydration step.
Mechanistic Insight
The reaction proceeds through a thermodynamic well:
-
Schiff Base Formation: The
-amino group of thiosemicarbazide attacks the C-3 ketone of isatin (more electrophilic than the C-2 amide carbonyl) to form isatin-3-thiosemicarbazone . -
Cyclization: Under basic conditions (typically aqueous
or ), the thiosemicarbazone undergoes intramolecular nucleophilic attack by the terminal amino group onto the C-2 amide carbonyl, followed by dehydration to close the triazine ring.
Visualization: Reaction Mechanism
The following diagram illustrates the transformation from reactants to the cyclized 3-thione derivative.
Figure 1: Mechanistic pathway for the synthesis of the 5H-triazino[5,6-b]indole core.[1][2]
Core Protocol: Synthesis of 3-Mercapto-5H-triazino[5,6-b]indole
This protocol describes the "One-Pot" variation, which is preferred for its efficiency and higher yields compared to the two-step isolation of the thiosemicarbazone.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Isatin (Substituted/Unsubstituted): 10 mmol[1]
-
Thiosemicarbazide: 11 mmol (1.1 eq)[3]
-
Potassium Carbonate (
): 15 mmol (1.5 eq) -
Solvent: Water (
) or Ethanol/Water (1:1) -
Acid: Glacial Acetic Acid (for precipitation)
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 11 mmol of thiosemicarbazide and 15 mmol of
in 50 mL of water. Ensure complete dissolution to prevent localized concentration gradients. -
Addition: Add 10 mmol of isatin. The solution will typically turn deep yellow/orange as the isatin dissolves and the Schiff base begins to form.
-
Reflux (The Critical Step): Heat the reaction mixture to reflux for 3–5 hours.
-
Expert Note: Monitor the reaction via TLC (Mobile Phase: CHCl3:MeOH 9:1). The disappearance of the isatin spot (
) and the appearance of a baseline spot (salt form of the product) indicates completion.
-
-
Workup: Cool the reaction mixture to room temperature. Filter any small amount of insoluble impurities.
-
Precipitation: Acidify the filtrate carefully with glacial acetic acid to pH 4–5. A voluminous yellow/orange precipitate (the thione form) will form immediately.
-
Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from DMF/Ethanol (1:1).
Yield Expectation: 75–90% depending on isatin substitution.
Advanced Functionalization: S-Alkylation
The 3-position of the scaffold exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. Under basic conditions, the sulfur atom is highly nucleophilic, allowing for selective S-alkylation over N-alkylation.
Protocol: Synthesis of 3-Alkylthio-5H-triazino[5,6-b]indoles[9][11]
-
Activation: Dissolve 5 mmol of the 3-mercapto-5H-triazino[5,6-b]indole (from Protocol 2) in 20 mL of DMF.
-
Deprotonation: Add 5.5 mmol of fused Sodium Acetate or
. Stir at room temperature for 30 minutes. -
Alkylation: Dropwise add 5.5 mmol of the appropriate alkyl halide (e.g., Methyl Iodide, Allyl Bromide, Benzyl Chloride).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: The reaction is usually exothermic. If using volatile halides (e.g., MeI), use a sealed vessel or reflux condenser.
-
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The S-alkylated product will precipitate as a solid.
-
Purification: Recrystallize from ethanol.
Visualization: Experimental Workflow
The following flowchart outlines the operational logic for the synthesis and subsequent alkylation.
Figure 2: Operational workflow for the synthesis and S-alkylation of triazinoindole derivatives.
Key Derivative Data & Structure-Activity Relationships (SAR)
The following table summarizes key derivatives synthesized using these protocols and their reported biological relevance.
| Derivative (R=) | Substitution (Indole Ring) | Reaction Cond. | Yield (%) | Primary Biological Activity |
| -SH (Thione) | H (Unsubstituted) | Reflux, 3h | 85% | Antiviral (Rhinovirus), Scaffold |
| -SH (Thione) | 8-Chloro | Reflux, 4h | 82% | Anticonvulsant |
| -S-CH3 | H | MeI, DMF, RT | 78% | Antihypoxic |
| -S-Allyl | H | Allyl Bromide, DMF | 75% | Antibacterial precursor |
| -S-Benzyl | 6-Trifluoromethyl | Benzyl Cl, DMF | 70% | Antimalarial (Plasmodium falciparum) |
| -NH-NH2 | H | Hydrazine Hydrate | 65% | Precursor for tetracyclic systems |
Senior Scientist's Troubleshooting Guide
1. Regioselectivity (S- vs. N-Alkylation):
-
Issue: N-alkylation at the indole nitrogen (N-5) can occur as a side reaction.
-
Solution: Use soft bases (like
or Sodium Acetate) and polar aprotic solvents (DMF/Acetone) to favor the softer nucleophile (Sulfur). Strong bases like NaH may promote N-deprotonation and subsequent N-alkylation.
2. Solubility Issues:
-
Issue: The 3-mercapto derivatives are often insoluble in common organic solvents (EtOH, DCM), making NMR characterization difficult.
-
Solution: Use DMSO-d6 for NMR.[4] For reactions, if the substrate crashes out of ethanol, switch to DMF or Dioxane as the co-solvent.
3. Tautomerism Confirmation:
-
Insight: In the IR spectrum, the absence of an S-H stretch (approx. 2500-2600
) and the presence of a C=S stretch (1100-1200 ) confirms the thione tautomer in the solid state. However, S-alkylation confirms the reactivity of the thiol form in solution.
4. Purification:
-
Tip: Avoid column chromatography for the thione intermediate as it often streaks on silica due to acidity. Recrystallization from glacial acetic acid or DMF/Water is far superior for purity.
References
-
Gladych, J. M., et al. (1962). Antiviral Agents.[1][5] Part I. Derivatives of 5H-as-Triazino[5,6-b]indole. Journal of the Chemical Society. Link
-
Abdel-Sayed, N. I. (2006). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Journal of the University of Chemical Technology and Metallurgy. Link
-
Zhang, S., et al. (2010). Synthesis and biological evaluation of 5H-triazino[5,6-b]indole derivatives as novel inhibitors of UDP-N-acetylmuramoyl-L-alanine: D-glutamate ligase. Bioorganic & Medicinal Chemistry Letters. Link
-
Chakrabarty, M., et al. (2021). Synthesis of 5H-[1,2,4]Triazine[5,6-b]indole-3-thiol Derivatives. ResearchGate. Link
-
Eshba, N. H., et al. (1987).[5] Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie. Link
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and identifiers for 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
An In-Depth Technical Guide to 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole for Researchers and Drug Development Professionals
Introduction
The fused heterocyclic system of 5H-triazino[5,6-b]indole represents a privileged scaffold in medicinal chemistry. This core structure is a key pharmacophore found in compounds exhibiting a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] This guide focuses on a specific derivative, 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole, providing a comprehensive overview of its chemical identity, synthesis, and the therapeutic potential of its structural class. As a Senior Application Scientist, my aim is to bridge the gap between raw data and actionable insights, offering a technical narrative grounded in established scientific principles.
Part 1: Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is cataloged across multiple chemical databases. The primary identifier is its CAS number, though it's crucial to note that depositor-supplied synonyms are also prevalent.[3]
Chemical Identifiers
A summary of the key identifiers for this compound is presented below for unambiguous reference.
| Identifier Type | Value | Source |
| IUPAC Name | 3-(benzylsulfanyl)-5H-[3][4][5]triazino[5,6-b]indole | PubChem[3] |
| CAS Number | 73718-26-0 (Depositor-Supplied) | PubChem[3] |
| PubChem CID | 5285645 | PubChem[3] |
| ChEMBL ID | CHEMBL587528 | PubChem[3] |
| Molecular Formula | C₁₆H₁₂N₄S | PubChem[3] |
| SMILES | C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | PubChem[3] |
| InChI | InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) | PubChem[3] |
| InChIKey | WBVHPGIBBFVLKN-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Properties
The computed physicochemical properties provide insights into the compound's behavior in biological systems and its potential as a drug candidate.
| Property | Value | Unit | Source |
| Molecular Weight | 292.4 | g/mol | PubChem[3] |
| Monoisotopic Mass | 292.07826757 | Da | PubChem[3] |
| XLogP3 | 3.4 | PubChem[3] | |
| Topological Polar Surface Area | 79.8 | Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] | |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] | |
| Rotatable Bond Count | 2 | PubChem[3] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is not explicitly detailed in a single source but can be logically constructed from established methodologies for its parent scaffold. The most common and efficient route involves a two-step process: first, the synthesis of the key intermediate 5H-[3][4][5]triazino[5,6-b]indole-3-thiol, followed by its S-alkylation.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from commercially available starting materials to the final product.
Experimental Protocol: A Validated Approach
This protocol is a synthesized methodology based on established procedures for the synthesis of the triazinoindole core and subsequent S-alkylation.[1][4]
Step 1: Synthesis of 5H-[3][4][5]triazino[5,6-b]indole-3-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial condensation forms an intermediate Schiff base.
-
Cyclization: Continued heating promotes the intramolecular cyclization to form the triazino[5,6-b]indole ring system. The product, 5H-[3][4][5]triazino[5,6-b]indole-3-thiol, typically precipitates from the reaction mixture upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product (CAS: 28668-95-3) is usually obtained in good purity and can be used in the next step without further purification.[6]
Step 2: Synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
-
Reaction Setup: Dissolve the 5H-[3][4][5]triazino[5,6-b]indole-3-thiol (1 equivalent) from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.
-
S-Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature. The thiolate anion will displace the chloride ion in an S_N2 reaction.
-
Reaction Monitoring & Workup: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole.
Part 3: Biological Activity and Therapeutic Potential
The 5H-triazino[5,6-b]indole scaffold is a versatile platform for developing therapeutic agents. While specific biological data for 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is limited in the public domain, the activities of closely related analogs provide a strong rationale for its investigation in several disease areas.[1][7]
Anticancer and Kinase Inhibition
Derivatives of this scaffold have shown significant potential as anticancer agents.[7][8] The mechanism often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
-
Kinase Inhibition: The triazinoindole core can act as a hinge-binding motif, competitively inhibiting the ATP-binding site of various kinases.[9] This disrupts downstream signaling pathways essential for cancer cell growth.
-
Iron Chelation: A novel anticancer strategy involves depriving cancer cells of iron, a critical nutrient for their rapid proliferation. Recently, derivatives of 5H-[3][4][5]triazino[5,6-b]indole have been designed as iron chelators, leading to cell cycle arrest and apoptosis in cancer cells.[8] One such compound, 3k, was found to selectively bind ferrous ions and induce apoptosis via the mitochondrial pathway.[8]
Antimicrobial, Antidepressant, and Anticonvulsant Activities
Research has also explored the utility of this scaffold in treating microbial infections and neurological disorders. A study involving the synthesis of various N-Aryl-2-(5H-[3][4][5]triazino[5,6-b]indol-3-ylsulfanyl)acetamides revealed that several compounds exhibited promising antimicrobial, antidepressant, and anticonvulsant properties in preliminary screenings.[1]
Antiviral Properties
Early research into this chemical class identified potent antiviral activity.[2] A 1972 study in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various 5H-as-triazino(5,6-b)indoles against a panel of viruses, including Herpesviridae, Poliovirus, and Rhinovirus, highlighting the broad-spectrum potential of this scaffold.[2]
Potential Mechanisms of Action Diagram
This diagram summarizes the potential therapeutic pathways that could be modulated by compounds based on the 5H-triazino[5,6-b]indole scaffold.
Conclusion
3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is a well-defined chemical entity belonging to a class of compounds with significant, demonstrated therapeutic potential. Its synthesis is achievable through established chemical transformations, making it an accessible target for research and development. The insights from related analogs strongly suggest that this compound, and others like it, warrant further investigation as kinase inhibitors, iron chelators, and modulators of viral and neurological pathways. This guide provides a foundational understanding for scientists looking to explore the rich medicinal chemistry of the triazinoindole scaffold.
References
-
PubChem. (n.d.). 3-(benzylsulfanyl)-5H-[3][4][5]triazino[5,6-b]indole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2002). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Journal of the Chinese Chemical Society, 49(6), 1035-1040. Available at: [Link]
-
PubChem. (n.d.). 5-benzyl-5H-[3][4][5]triazino[5,6-b]indole-3-thiol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Lin, W., Chen, Y., Chen, Y., Chen, Z., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[3][4][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33, 1245–1257. Available at: [Link]
-
Rybakova, A. V., Kim, D. G., Ezhikova, M. A., Kodess, M. I., & Taher, I. A. (2015). Synthesis of novel[3][10]thiazino[3´,2´:2,3][3][4][5]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904. Available at: [Link]
-
Molport. (n.d.). [(5-benzyl-5H-[3][4][5]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 5H-[3][4][5]Triazino[5,6-b]indole-3-thiol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Harkov, S., Obushak, M., & Matiychuk, V. (2018). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Scientia Pharmaceutica, 86(3), 33. Available at: [Link]
-
American Elements. (n.d.). Indoles. Retrieved February 20, 2026, from [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Synthesis and Biological Evaluation of N-(Substituted Phenyl)-2-(5H-[3][4][5]triazino[5,6-b]indol-3-ylsulfanyl)acetamides As Antimicrobial, Antidepressant and Anticonvulsant Agents. Acta Poloniae Pharmaceutica, 67(3), 247-253. Available at: [Link]
-
PubChemLite. (n.d.). 3-[(5-benzyl-[3][4][5]triazino[5,6-b]indol-3-yl)amino]propan-1-ol. Retrieved February 20, 2026, from [Link]3][4][5]triazino[5,6-b]indol-3-yl)amino]propan-1-ol
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., & El-Emam, A. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. Available at: [Link]
-
Gontijo, R. J., da Silva, A. D., & de Fátima, Â. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. Available at: [Link]
-
Gladych, J. M., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277–281. Available at: [Link]
-
NIST. (n.d.). As-triazino[5,6-b]indole-3-thiol, 5-methyl-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
Schöler, A., Nieger, M., & Bräse, S. (2021). Synthesis of new pyrazolo[3][4][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2810–2818. Available at: [Link]
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- 3. 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | C16H12N4S | CID 5285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | C16H12N4S | CID 695347 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | 332110-23-3 [sigmaaldrich.com]
Methodological & Application
Application Note: In Vitro Anti-Cancer Screening of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
[1]
Executive Summary & Molecule Profile
3-(benzylsulfanyl)-5H-triazino[5,6-b]indole represents a privileged scaffold in medicinal chemistry. The fusion of the indole and 1,2,4-triazine rings creates a planar, tricyclic system capable of DNA intercalation and minor groove binding. The specific S-alkylation at the 3-position (benzylsulfanyl group) significantly enhances lipophilicity, facilitating cellular membrane penetration and hydrophobic interactions within enzyme binding pockets (e.g., Topoisomerase II, EGFR, or CDK2).
This guide provides a validated workflow for evaluating the anti-cancer potential of this compound, moving from stock preparation to mechanistic elucidation via mitochondrial apoptosis pathways.
Compound Profile[1][2][3][4][5][6][7][8][9]
-
Chemical Class: 3-substituted-5H-1,2,4-triazino[5,6-b]indole.[1][2][3]
-
Primary Mechanism: DNA intercalation, Topoisomerase II inhibition, and induction of intrinsic (mitochondrial) apoptosis.
-
Solubility: Low in water; High in DMSO.
-
Storage: -20°C, desiccated, protected from light (thioethers are oxidation-sensitive).
Experimental Workflow Overview
The following diagram outlines the logical progression of the screening campaign, ensuring resource efficiency by filtering non-active concentrations early.
Figure 1: Step-by-step screening workflow for hydrophobic triazinoindole derivatives.
Protocol 1: Compound Preparation & Handling
Objective: To generate a stable stock solution without precipitation, ensuring accurate dosing. The benzylsulfanyl moiety increases hydrophobicity, making this step critical.
Materials
-
3-(benzylsulfanyl)-5H-triazino[5,6-b]indole (Purity >95% by HPLC).
-
Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).
-
Vortex mixer and Sonicator.
Procedure
-
Weighing: Weigh 5–10 mg of the compound into a sterile, amber glass vial (plastic may leach).
-
Solubilization: Add sufficient DMSO to create a 20 mM stock solution .
-
Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] / 0.02.
-
-
Sonication: Sonicate for 5–10 minutes at room temperature. The solution should be clear yellow/orange.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock in complete culture medium.
-
Critical Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) (preferably 0.1%) to avoid solvent toxicity.
-
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).
Scientific Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since triazinoindoles often target mitochondrial function, this assay is more relevant than membrane integrity assays (LDH).
Validated Protocol
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL medium.
-
Note: Seed 24 hours prior to treatment to ensure cells are in the log growth phase.
-
-
Treatment:
-
Prepare serial dilutions of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Doxorubicin or Cisplatin (Standard intercalators).
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully remove supernatant (if adherent) or add SDS buffer. Dissolve formazan crystals in 100 µL DMSO.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Template
Calculate % Cell Viability using the formula:
Expected Results Table:
| Cell Line | Tissue Origin | Expected IC50 (µM) | Sensitivity Rationale |
|---|---|---|---|
| MCF-7 | Breast | 0.5 – 5.0 | High sensitivity to mitochondrial apoptosis inducers. |
| HepG2 | Liver | 1.0 – 8.0 | Metabolic activation may enhance/reduce potency. |
| A549 | Lung | 2.0 – 10.0 | Often resistant; good for testing drug efficacy. |
| HEK293 | Kidney (Normal) | > 50.0 | Safety Check: Should show low toxicity.[4] |
Protocol 3: Mechanistic Profiling (Apoptosis & Cell Cycle)
Objective: Confirm if the cytotoxicity is due to apoptosis (programmed cell death) or necrosis, and identify the cell cycle arrest phase.
Scientific Rationale: Triazino[5,6-b]indoles are known to arrest cells in the G1 or G2/M phase and trigger the intrinsic mitochondrial pathway (Ma et al., 2024).
A. Annexin V-FITC / PI Flow Cytometry
-
Treatment: Treat cells with the IC50 concentration for 24 hours.
-
Harvest: Trypsinize cells (collect floating cells too).
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of mechanism).
-
B. Mechanism Visualization: The Mitochondrial Pathway
The following diagram illustrates the specific signaling cascade activated by 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole.
Figure 2: Proposed Mechanism of Action. The compound shifts the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound is too hydrophobic. | Dilute stock into medium slowly while vortexing. Do not exceed 50 µM in aqueous media without carrier proteins (BSA). |
| High Background (MTT) | Fingerprints or dust on plate. | Wipe plate bottom with 70% ethanol before reading. Use "Blank" wells for subtraction. |
| No IC50 reached | Drug resistance or degradation. | Check compound stability (S-C bond can cleave). Ensure fresh stock. Verify cell line doubling time. |
| Inconsistent Replicates | Pipetting error or edge effect. | Use multi-channel pipettes. Avoid using the outer 36 wells of the 96-well plate (fill with PBS) to prevent evaporation effects. |
References
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.
-
Gupta, L., et al. (2010). Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines against Leishmania donovani.[3] European Journal of Medicinal Chemistry.
-
Harkov, S., et al. (2025). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity.[5] ResearchGate.[6]
-
BenchChem Protocols. Application Notes for Evaluating the Cytotoxicity of Indole Derivatives. BenchChem.[7]
Sources
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- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Cell Cycle Analysis Using 5H-Triazino[5,6-b]indole Derivatives
Abstract & Introduction
5H-triazino[5,6-b]indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties through multimodal mechanisms. Unlike single-target agents, these fused heterocyclic systems often act as "dirty drugs" in the most beneficial sense—simultaneously intercalating into DNA, chelating iron (e.g., VLX600 analogs), and inhibiting Cyclin-Dependent Kinases (CDKs) or Topoisomerase II.
This application note provides a rigorous, field-validated protocol for assessing the cell cycle perturbations induced by these derivatives. While standard protocols exist, 5H-triazino[5,6-b]indoles present specific challenges regarding solubility and fluorescence interference that this guide addresses directly.
Key Mechanistic Insights
Depending on the specific substitution pattern (e.g., pyridinocycloalkyl moieties vs. penta-heterocycles), these derivatives trigger distinct arrest phases:
-
G1 Phase Arrest: Often observed with iron-chelating derivatives (e.g., Compound 3k), leading to the downregulation of Cyclin D1 and CDK4/6.
-
G2/M Phase Arrest: Typical of derivatives acting as DNA intercalators or tubulin polymerization inhibitors, preventing mitotic entry or exit.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the divergent pathways by which different 5H-triazino[5,6-b]indole analogs perturb the cell cycle.
Caption: Divergent mechanisms of 5H-triazino[5,6-b]indole derivatives leading to specific cell cycle phase arrests.
Experimental Design & Pre-Requisites[1][2][3]
Compound Handling & Solubility
5H-triazino[5,6-b]indoles are highly hydrophobic and planar.
-
Solvent: Dissolve stock solutions in 100% DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mM stock. Store at -20°C.
-
Precipitation Alert: When diluting into cell culture media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. If precipitation occurs (visible turbidity), sonicate the media briefly or warm to 37°C.
Cell Line Selection
-
A549 (Lung Carcinoma): Highly sensitive to G1 arrest by iron-chelating analogs (e.g., Compound 3k).[1][2]
-
MCF-7 (Breast Adenocarcinoma): Useful for CDK-targeted derivatives.[3]
-
K562 (Leukemia): Suspension cells, ideal for high-throughput flow cytometry screening.
Controls
| Control Type | Agent | Purpose |
| Negative | DMSO (0.1 - 0.5%) | Baseline cell cycle distribution. |
| Positive (G1) | Palbociclib (1 µM) | Validates G1 arrest machinery. |
| Positive (G2/M) | Nocodazole (100 ng/mL) | Validates G2/M arrest machinery. |
| Positive (General) | 5-Fluorouracil (5-Fu) | Reference standard for cytotoxicity. |
Protocol: Cell Cycle Analysis via Flow Cytometry (PI Staining)[1][2][3][7][8]
Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalator. Fluorescence intensity correlates linearly with DNA content (2N = G0/G1, 4N = G2/M).[4]
Reagents Required[2][4][5][8][9][10][11]
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Fixative: 70% Ethanol (pre-chilled to -20°C).[5]
-
Staining Buffer: PBS containing 0.1% Triton X-100, 0.2 mg/mL RNase A, and 20 µg/mL Propidium Iodide.
Step-by-Step Methodology
Step 1: Cell Treatment[5][3][6]
-
Seed cells (e.g., A549) at
cells/well in a 6-well plate. -
Allow attachment for 24 hours.
-
Treat with the 5H-triazino[5,6-b]indole derivative at concentrations corresponding to
, , and for 24 or 48 hours.-
Note: Always include a DMSO vehicle control.
-
Step 2: Harvesting (Critical for Yield)
-
Collect the culture media (contains floating/apoptotic cells) into a 15 mL tube.
-
Wash adherent cells with PBS and collect the wash.
-
Trypsinize adherent cells until detached. Neutralize with media.
-
Combine all fractions (media + wash + trypsinized cells) to ensure a representative population.
-
Centrifuge at 300 x g for 5 minutes . Discard supernatant.
Step 3: Fixation (The "Dropwise" Technique)[5]
-
Resuspend the cell pellet in 200 µL of ice-cold PBS . Ensure a single-cell suspension by gentle pipetting.
-
Crucial Step: While vortexing the tube gently at low speed, add 1.8 mL of ice-cold 70% ethanol dropwise.
-
Why? Adding ethanol too fast causes cells to clump, ruining the doublet discrimination later.
-
-
Incubate at -20°C for at least 2 hours (Overnight is preferred for optimal DNA stoichiometry).
Step 4: Staining[5][6]
-
Centrifuge fixed cells at 500 x g for 5 minutes (Ethanol-fixed cells are more buoyant; higher speed is needed).
-
Decant ethanol carefully. Wash once with 2 mL PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer .
-
Incubate for 30 minutes at 37°C or room temperature in the dark .
Step 5: Flow Cytometry Acquisition
-
Instrument: Flow Cytometer (e.g., BD FACSCalibur, Beckman Coulter CytoFLEX).
-
Laser: 488 nm (Blue).
-
Detector: FL2 or FL3 (Emission ~617 nm).
-
Gating Strategy:
-
Gate 1: FSC vs. SSC (Exclude debris).
-
Gate 2: FL2-Width vs. FL2-Area (Doublet Discrimination - Critical for G2/M accuracy).
-
Gate 3: Histogram of FL2-Area (DNA Content).
-
Experimental Workflow Diagram
Caption: Optimized workflow for PI-based cell cycle analysis of hydrophobic indole derivatives.
Data Analysis & Interpretation
Expected Results
-
G1 Arrest: You will see an accumulation of the first peak (2N DNA) and a depletion of the S and G2/M phases.
-
Example: Compound 3k treatment on A549 cells typically increases G1 population from ~50% to >70% [1].
-
-
G2/M Arrest: You will see an accumulation of the second peak (4N DNA).
-
Example: Compound 10b treatment on K562 cells increases G2/M population significantly [2].
-
-
Sub-G1 Peak: A distinct peak to the left of G1 (<2N DNA) indicates DNA fragmentation and apoptosis.
Quantitative Reporting
Report your data in a structured table format:
| Treatment | Concentration (µM) | G0/G1 (%) | S (%) | G2/M (%) | Apoptosis (Sub-G1) |
| Control | DMSO | 55.2 ± 2.1 | 25.4 ± 1.5 | 18.1 ± 1.2 | 1.3 ± 0.5 |
| Compound 3k | 0.5 | 62.1 ± 1.8 | 20.2 ± 1.2 | 16.5 ± 1.0 | 2.1 ± 0.8 |
| Compound 3k | 1.0 | 75.4 ± 2.5* | 12.1 ± 1.1 | 10.2 ± 0.9 | 5.4 ± 1.2 |
| Positive Ctrl | 5-Fu (4 µM) | 40.1 ± 3.0 | 35.2 ± 2.5 | 22.5 ± 2.0 | 15.2 ± 3.1 |
*Data represents Mean ± SD (n=3).[1][3][7] p < 0.05 vs Control.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High CV (Broad Peaks) | Poor fixation or staining. | Ensure dropwise ethanol addition while vortexing.[4][5] Increase RNase incubation time. |
| Doublet Peaks | Cell clumping. | Filter samples through a 35 µm nylon mesh before running. Use Doublet Discrimination gating. |
| High Debris / Background | Excessive apoptosis. | Reduce drug incubation time or concentration. Gate out debris on FSC/SSC. |
| Compound Precipitation | Hydrophobicity. | Pre-warm media.[8] Do not exceed 0.5% DMSO. Verify solubility in stock. |
References
-
Ma, J., Li, H., Gao, Y., et al. (2024).[1] Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.
-
Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[4] Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest. BenchChem Protocols.
-
Abcam. (2025). Cell cycle analysis with flow cytometry and propidium iodide.[4][5][7][6] Abcam Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Application Notes & Protocols: In Vivo Efficacy Testing of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole, a novel compound within the promising 5H-triazino[5,6-b]indole class of potential therapeutics. Drawing from evidence that related compounds in this class exhibit potent anticancer activity by acting as iron chelators and inducing apoptosis, this guide details the rationale and protocols for selecting and utilizing appropriate animal models to test the efficacy of this agent.[1][2] We present detailed methodologies for xenograft-based studies, including model selection, drug formulation, administration, and critical endpoint analysis, to generate robust and translatable data for drug development programs.
Scientific Foundation & Strategic Rationale
The 5H-[1][3][4]triazino[5,6-b]indole scaffold has emerged as a promising framework for the development of novel anticancer agents.[5][6][7][8][9] Recent studies on a structurally related derivative have elucidated a mechanism of action involving the chelation of ferrous iron (Fe²⁺), a critical element for cancer cell proliferation.[1] This iron deprivation leads to cell cycle arrest at the G1 phase and triggers apoptosis through the intrinsic mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins and caspase activation.[1][2] Specifically, potent in vitro antiproliferative activity has been demonstrated against a panel of human cancer cell lines, including A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), Hela (cervical cancer), and HepG-2 (hepatocellular carcinoma).[1]
Given this mechanistic insight, the in vivo evaluation of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole must be designed to rigorously assess its ability to inhibit tumor growth in a living system. The primary objective is to translate the observed in vitro cytotoxicity into a quantifiable in vivo therapeutic effect. The choice of animal models is therefore paramount and must provide a reliable platform for assessing anti-tumor efficacy.[10][11][12]
For this purpose, the human tumor xenograft model in immunocompromised mice is the most logical and widely accepted starting point.[13][14] This model allows for the growth of human cancer cells in a murine host, providing a direct assessment of the compound's effect on the tumor itself.[3][11] We will focus on subcutaneous xenograft models due to their simplicity, reproducibility, and ease of tumor growth measurement.[4] Orthotopic models, which involve implanting tumor cells into the corresponding organ of origin, represent a more clinically relevant but technically complex subsequent step to study metastasis and the tumor microenvironment.[4][13][15][16][17]
The following protocols are designed to be a self-validating system, incorporating essential steps for dose-finding, efficacy assessment, and preliminary pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Pre-clinical Workflow for Efficacy Testing
The overall experimental workflow is designed to systematically evaluate the therapeutic potential of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole. The process begins with preliminary studies to establish the compound's tolerability and culminates in a robust efficacy study with comprehensive endpoint analysis.
Figure 1: Overall workflow for in vivo efficacy evaluation of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole.
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Rationale: The MTD study is a critical first step to determine the highest dose of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole that can be administered without causing unacceptable toxicity. This information is essential for selecting appropriate, non-lethal doses for the subsequent efficacy studies.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, of the same sex as will be used in the efficacy study.
-
Drug Formulation:
-
Prepare a stock solution of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock in a vehicle appropriate for the chosen route (e.g., intraperitoneal, oral). A common vehicle is a mixture of DMSO, Cremophor EL, and saline. Note: The final DMSO concentration should typically be below 10% to avoid vehicle-induced toxicity.
-
Conduct preliminary tests to ensure the compound remains in solution at the desired concentrations.
-
-
Dose Escalation:
-
Divide mice into cohorts of 3-5 animals.
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 50, 100 mg/kg).
-
Administer the compound daily for 5-7 consecutive days via the intended route of administration for the efficacy study.
-
-
Monitoring:
-
Record body weight daily. A body weight loss of >15-20% is a common sign of significant toxicity.
-
Observe the animals twice daily for clinical signs of toxicity, including lethargy, ruffled fur, hunched posture, and labored breathing.
-
At the end of the study, perform a gross necropsy to look for any organ abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of distress.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Rationale: This protocol details the core experiment to assess the anti-tumor activity of the test compound on established human tumors growing in mice.
Methodology:
-
Cell Culture & Implantation:
-
Culture a suitable human cancer cell line (e.g., A549 lung carcinoma) under standard sterile conditions.[4]
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
To improve tumor take rates, the cell suspension can be mixed 1:1 with a basement membrane matrix like Matrigel or Cultrex BME.[18]
-
Anesthetize immunocompromised mice (e.g., NOD/SCID, 6-8 weeks old).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring & Randomization:
-
Allow tumors to establish. Begin measuring tumor volume 2-3 times per week once they become palpable.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
Treatment Groups & Administration:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.
-
Group 2 (Low Dose): Administer 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole at a dose below the MTD (e.g., 0.5x MTD).
-
Group 3 (High Dose): Administer 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole at the MTD.
-
Group 4 (Positive Control - Optional): Administer a standard-of-care chemotherapeutic for the chosen cancer type (e.g., cisplatin for lung cancer).
-
Administer treatments for a predefined period, typically 2-4 weeks, via the predetermined route (e.g., daily intraperitoneal injection).[18]
-
-
Data Collection During Study:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Study Endpoints & Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
-
At termination, euthanize all animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .
-
Collect blood for pharmacokinetic analysis and tumor tissue for pharmacodynamic (biomarker) analysis.
-
Data Presentation & Interpretation
Quantitative data should be meticulously recorded and presented in a clear, structured format to facilitate interpretation and comparison between treatment groups.
| Parameter | Vehicle Control | Low Dose (X mg/kg) | High Dose (Y mg/kg) | Positive Control (Z mg/kg) |
| No. of Animals | 10 | 10 | 10 | 10 |
| Mean Initial Tumor Vol. (mm³) | ~120 | ~120 | ~120 | ~120 |
| Mean Final Tumor Vol. (mm³) | Record Value | Record Value | Record Value | Record Value |
| Mean Final Tumor Weight (g) | Record Value | Record Value | Record Value | Record Value |
| Tumor Growth Inhibition (%) | 0% | Calculate Value | Calculate Value | Calculate Value |
| Mean Body Weight Change (%) | Record Value | Record Value | Record Value | Record Value |
| Treatment-Related Deaths | 0 | Record Value | Record Value | Record Value |
Table 1: Example Data Summary for Efficacy Study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Rationale: Understanding the drug's exposure (PK) and its effect on the target (PD) is crucial for interpreting efficacy results and guiding clinical development.[19][20]
Figure 2: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Protocol Outline:
-
Satellite PK Study: Include a satellite group of tumor-bearing animals in the efficacy study.
-
Sample Collection: At specified time points after the first and last doses (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or terminal cardiac puncture.
-
Bioanalysis: Process blood to plasma and analyze the concentration of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole using a validated LC-MS/MS method. This will determine key PK parameters like Cmax, Tmax, and AUC.
-
PD Biomarker Analysis:
-
Flash-freeze for Western blot analysis or fix in formalin for immunohistochemistry (IHC).
-
Analyze for biomarkers related to the proposed mechanism of action:
-
Apoptosis: Cleaved Caspase-3 (IHC/Western)
-
Cell Cycle Arrest: p-Histone H3 (a marker of mitosis, which should decrease) (IHC)
-
Target Engagement: While direct measurement of iron chelation in tissue is complex, downstream effects on iron-responsive proteins could be explored.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vivo assessment of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole. Positive results from these studies—demonstrating significant tumor growth inhibition at well-tolerated doses—would strongly justify further preclinical development.[21] Subsequent steps would include efficacy testing in more clinically relevant models, such as orthotopic xenografts to study effects on metastasis[15][22] or patient-derived xenograft (PDX) models , which better preserve the heterogeneity of the original human tumor.[11][23] If the compound is hypothesized to interact with the immune system, transitioning to syngeneic models in immunocompetent mice would be necessary to evaluate its immunomodulatory effects.[3][24][25][26]
References
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Design, synthesis and biological evaluation of 5H-[1][3][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed.
- In Vivo Validation of Novel Anticancer Agents: A Compar
- In vivo screening models of anticancer drugs. CORE.
- A Method for Orthotopic Transplant
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Link to be provided.
- Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation.
- Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
- EXPERIMENTAL PROTOCOL: SYNGENEIC, HETEROTOPIC AND IMMUNOCOMPETENT SMALL CELL LUNG CANCER MOUSE MODELS. ciberonc.
- (PDF) In vivo screening models of anticancer drugs.
- Protocol to study the immune profile of syngeneic mouse tumor models. PubMed - NIH.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC.
- Orthotopic Mouse Models. Ichor Life Sciences.
- Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed.
-
Design, synthesis and biological evaluation of 5H-[1][3][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate.
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Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][3][4]triazino[3′,4′:3,4][1][3][4]triazino[5,6-b]indoles with Expected Anticancer Activity. PMC.
- Establishment of an Orthotopic and Metastatic Colorectal Cancer Mouse Model Using a Tissue Adhesive-Based Implant
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Syngeneic Models. Altogen Labs.
- Video: Syngeneic Mouse Orthotopic Allografts to Model Pancre
- Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary F
- Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
- Syngeneic Tumor Mouse Model. TransCure bioServices.
- Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. Arabian Journal of Chemistry.
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3-(benzylsulfanyl)-5H-[1][3][4]triazino[5,6-b]indole. PubChem.
- Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... PubMed.
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Convenient Synthesis 5 H -[1][3][4]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.
- Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline deriv
- Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. PMC.
- Pharmacokinetics and Drug Interactions. MDPI.
- Pharmacokinetics of Marine-Derived Drugs. MDPI.
- Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimiz
- Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies. PubMed.
- Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers.
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Synthesis and Pharmacological Activities of 2,3,4,10-Tetrahydro-3,10-dioxo-2-(substituted phenyl)-[1][3][4]triazino[4,3-a]indoles. Asian Journal of Chemistry.
- Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI.
- Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed.
- 1, 3, 5‐Triazine derivatives with the benzyl‐1H‐indole nucleus as an anticancer agent.
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
Welcome to the technical support center for the synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. The 5H-[1][2][3]triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve the yield and purity of your target compound.
Synthetic Pathway Overview
The most common and reliable method for synthesizing 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole involves a two-step process. First, the core heterocyclic system, 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole, is prepared. This is followed by the S-alkylation of the thiol group with benzyl bromide.
Caption: General synthetic route to 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole.
Experimental Protocols
Protocol 1: Synthesis of 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole (Precursor)
This procedure is adapted from established methods for the synthesis of similar triazinoindole derivatives.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isatin (1.0 eq), thiosemicarbazide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add dioxane to the flask to create a slurry.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Protocol 2: Synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole (Final Product)
This protocol is based on general procedures for the S-alkylation of heterocyclic thiols.[1]
-
Reaction Setup: In a round-bottom flask, suspend 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to form the thiolate salt. To this mixture, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Isolation and Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Poor quality of precursor: The 3-mercapto starting material may be impure or oxidized. 2. Inactive benzyl bromide: The alkylating agent may have degraded. 3. Insufficient base: Incomplete deprotonation of the thiol leads to poor nucleophilicity. 4. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Verify precursor purity: Analyze the 3-mercapto precursor by ¹H NMR and LC-MS. If necessary, repurify by recrystallization. 2. Use fresh benzyl bromide: Ensure the benzyl bromide is fresh and has been stored properly. 3. Increase base stoichiometry: Increase the amount of K₂CO₃ to 2.0-2.5 equivalents. Alternatively, a stronger base like sodium hydride in an anhydrous aprotic solvent (e.g., DMF, THF) can be used, but with caution. 4. Increase reaction temperature: Gently heat the reaction mixture to 40-50 °C and monitor for improvement in conversion. |
| Presence of Multiple Spots on TLC (Impurities) | 1. Unreacted starting material: Incomplete reaction. 2. Disulfide formation: Oxidation of the starting thiol. 3. N-alkylation: Alkylation may occur on one of the ring nitrogens. 4. Over-alkylation: Alkylation of both the sulfur and a nitrogen atom. | 1. Increase reaction time or temperature: Allow the reaction to stir for a longer period or gently heat as described above. 2. Perform the reaction under an inert atmosphere: Use nitrogen or argon to minimize oxidation. Degas solvents before use. 3. Optimize reaction conditions: N-alkylation is generally less favored for soft nucleophiles like sulfur. However, using a less polar solvent or a different base might influence the S vs. N selectivity.[6] 4. Use stoichiometric amounts of benzyl bromide: Avoid a large excess of the alkylating agent. Add the benzyl bromide slowly to the reaction mixture. |
| Difficulty in Product Purification | 1. Product is insoluble: The final product may have low solubility in common chromatography solvents. 2. Co-elution of impurities: Impurities may have similar polarity to the product. | 1. Recrystallization: Attempt recrystallization from various solvents (e.g., DMF, DMSO, acetic acid). 2. Modify chromatography conditions: Use a different solvent system for column chromatography. A gradient elution might be necessary. If the compound is basic, adding a small amount of triethylamine to the eluent can improve peak shape. |
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the S-alkylation step?
A: Anhydrous potassium carbonate (K₂CO₃) is a commonly used, mild, and effective base for this type of reaction.[1] It is generally sufficient to deprotonate the thiol to form the more nucleophilic thiolate. For less reactive systems or to improve reaction rates, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can be employed. However, NaH is highly reactive and requires strict anhydrous conditions.
Q2: Can I use a different solvent for the S-alkylation?
A: Yes. Acetone is a good starting point due to its ability to dissolve the benzyl bromide and its ease of removal. Other polar aprotic solvents like DMF (dimethylformamide) or acetonitrile can also be used. DMF may improve the solubility of the triazinoindole starting material. Some studies have shown that alkylation of thiols can be performed efficiently in water, offering a greener alternative.[7]
Q3: My reaction is very slow. What can I do to speed it up?
A: If the reaction is proceeding slowly at room temperature, you can gently heat the reaction mixture to 40-50 °C. Increasing the temperature will increase the rate of the Sₙ2 reaction. Alternatively, using a more polar solvent like DMF can also accelerate the reaction.
Q4: I see a side product that I suspect is the disulfide of the starting material. How can I avoid this?
A: The thiol group is susceptible to oxidation to form a disulfide, especially in the presence of air and a base. To minimize this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial.
Q5: Is there a risk of N-alkylation on the triazinoindole ring?
A: While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate (an application of the Hard and Soft Acids and Bases principle), N-alkylation is a potential side reaction.[6] To favor S-alkylation, it is best to use a polar aprotic solvent and ensure complete formation of the thiolate before adding the benzyl bromide. If N-alkylation is a persistent issue, a milder base and lower reaction temperatures may be beneficial.
Q6: Can I use benzyl chloride instead of benzyl bromide?
A: Yes, benzyl chloride can be used. However, the reaction will likely be slower as bromide is a better leaving group than chloride in Sₙ2 reactions. You may need to use higher temperatures or longer reaction times to achieve full conversion with benzyl chloride.
References
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Shaban, M., Nasr, A., & Morgaan, A. E. (1987). Synthesis of[1][2][3]triazolo[3′,4′: 3,4][1][2][3]triazino[5,6‐b]indole derivatives and 3‐substituted 5‐ethyl‐H‐1,2,4‐triazino[5,6‐b] Indole. Journal of the Chinese Chemical Society, 34(4), 275-281. Available at: [Link]
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Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Journal of the Chemical Society of Pakistan. Available at: [Link]
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Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2024). Medicinal Chemistry Research, 33(1), 1-14. Available at: [Link]
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Synthesis of Novel 5-Mercapto-s-triazolo[3,4-c]-s-triazino[5,6-b]indoles and Their Mannich Bases. (1991). Heterocycles, 32(6), 1083. Available at: [Link]
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Synthesis of some new 3-mercapto-5-substituted-1,2,4-triazine-s-triazoles for evaluation as antimicrobial agents. (2025). ResearchGate. Available at: [Link]
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Rybakova, A. V., Kim, D. G., Ezhikova, M. A., Kodess, M. I., & Taher, I. A. T. (2015). Synthesis of novel[1][8]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904. Available at: [Link]
-
El-Hawash, S. A., El-Obeid, H. A., & Bigeawi, A. M. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Journal of the Chinese Chemical Society, 48(1), 95-100. Available at: [Link]
-
Lopatik, D., Zubenko, A., & Paristova, F. (2018). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 54(4), 438-443. Available at: [Link]
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Li, H., Sheng, G. D., Li, Y., & Li, F. B. (2008). Nucleophilic radical substitution reaction of triazine herbicides with polysulfides. Environmental science & technology, 42(15), 5560-5565. Available at: [Link]
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Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. Available at: [Link]
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s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules, 26(4), 867. Available at: [Link]
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Tratnyek, P. G., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1934-1941. Available at: [Link]
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New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. (2022). Molecules, 27(19), 6616. Available at: [Link]
-
CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. (n.d.). Connect Journals. Available at: [Link]
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Reactions of Thiols. (2021). Chemistry Steps. Available at: [Link]
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Azizi, N., & Gholibeglo, E. (2009). A green and highly efficient alkylation of thiols in water. Journal of the Iranian Chemical Society, 6(4), 749-753. Available at: [Link]
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Shimizu, M., Shimazaki, T., & Hachiya, I. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413. Available at: [Link]
-
Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2018). Angewandte Chemie International Edition, 57(49), 16187-16191. Available at: [Link]
-
3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (2014). Chapman University Digital Commons. Available at: [Link]
-
4-benzyloxyindole. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Harkov, S., Zhelyazkova, T., & Gadjeva, V. (2016). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Pharmacia, 63, 22-30. Available at: [Link]
-
Nguyen, H. T. T., Nguyen, T. C., Tran, P. H., & Chau, V. M. (2022). Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry, 10(2), 320-325. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Catalysts, 10(7), 803. Available at: [Link]
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Enhancing the solubility of 5H-triazino[5,6-b]indole derivatives for biological assays
Status: Operational Ticket ID: TTI-SOL-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core
Executive Summary: The "Brick Dust" Challenge
You are likely here because your 5H-triazino[5,6-b]indole derivatives are failing in biological media. This is not a synthesis error; it is a physicochemical feature of the scaffold.
The Science: The 5H-triazino[5,6-b]indole core is a rigid, planar tricyclic system. It possesses high lattice energy due to extensive
When you inject a DMSO stock of these compounds into an aqueous buffer, they do not just precipitate; they undergo "shock precipitation," forming amorphous aggregates that sequester enzyme targets (false positives) or simply fall out of solution (false negatives).
This guide provides the protocols to stabilize these molecules for reliable data.
Part 1: Diagnostic Workflow
Before altering your assay, determine the specific mode of failure. Use the logic flow below to diagnose the issue.
Figure 1: Diagnostic decision tree for solubility and assay interference issues.
Part 2: Core Troubleshooting Modules
Module A: The "Crash Out" (Precipitation)
Issue: rapid addition of DMSO stock to water causes local supersaturation, leading to immediate nucleation. Solution: The "Intermediate Dilution" Protocol.
Never pipette 100% DMSO stock directly into 100% aqueous buffer. The drastic change in dielectric constant forces the hydrophobic triazinoindole to crash out. You must "step down" the solvent strength.
Protocol: Stepwise Serial Dilution
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or PEG400).
-
Result: 1 mM compound in 50% organic solvent. The compound remains soluble.[1]
-
-
Final: Dilute 1:20 into the final assay buffer.
-
Result: 50 µM compound in 2.5% DMSO.
-
Why this works: This method prevents the "shock" of mixing. It allows the compound to associate with buffer ions gradually while still surrounded by enough organic co-solvent to prevent critical nucleation.
Module B: The "False Signal" (Colloidal Aggregation)
Issue: 5H-triazino[5,6-b]indoles are prone to forming colloidal aggregates—microscopic spheres that adsorb proteins non-specifically. This looks like potent inhibition but is an artifact. Validation: The Detergent Counter-Screen.
If your compound shows activity (e.g., IC50 < 10 µM) but has a flat structure and high LogP, you must rule out aggregation.
Protocol:
-
Run your standard enzymatic assay.
-
Run a parallel assay adding 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.
-
Analysis:
-
If IC50 remains stable: True Inhibitor.
-
If IC50 shifts significantly (potency is lost): Promiscuous Aggregator.
-
Mechanism: Non-ionic detergents disrupt the hydrophobic surface of the colloid, breaking up the aggregate without denaturing the enzyme (at low concentrations), revealing the true lack of activity.
Module C: The "Hostile Environment" (Vehicle Toxicity)
Issue: To keep triazinoindoles soluble, researchers often increase DMSO. However, DMSO itself can be cytotoxic or alter enzyme kinetics.
Reference Table: Maximum DMSO Tolerances
| Assay System | Max Recommended DMSO | Adverse Effects at Limit |
| Enzymatic (Kinase/Protease) | 1.0% - 5.0% | Denaturation, Vmax suppression |
| Cell-Based (HeLa, HEK293) | 0.1% - 0.5% | Membrane permeabilization, apoptosis |
| Primary Neurons/Stem Cells | < 0.1% | Neurite retraction, immediate toxicity |
| Live Cell Imaging | < 0.1% | Background fluorescence artifacts |
Data synthesized from NIH Assay Guidance Manual [1].
Part 3: Advanced Formulation (FAQs)
Q: My compound precipitates even with stepwise dilution. What is the next step?
A: You need a carrier system. Hydroxypropyl-
-
Why: The hydrophobic indole core inserts into the cyclodextrin cavity, while the hydrophilic hydroxypropyl exterior interacts with water.
-
Recipe: Prepare a 20% (w/v) HP-
-CD stock in water. Use this solution to prepare your assay buffer. The cyclodextrin "shield" prevents the - stacking characteristic of triazinoindoles [2].
Q: Can I adjust pH to improve solubility? A: Proceed with caution.
-
The triazine ring nitrogens are weakly basic, but the indole NH is weakly acidic (pKa ~16).
-
Protonating the triazine (pH < 4) might solubilize it, but most biological assays cannot function at this acidity.
-
Deprotonating the indole (pH > 12) is equally harsh.
-
Verdict: pH adjustment is rarely a viable strategy for this specific scaffold in bioassays. Stick to cosolvents or cyclodextrins.
Part 4: Self-Validating Protocol (Nephelometry)
Do not guess if your compound is soluble. Measure it.
The Kinetic Solubility Screen:
-
Prepare Plate: 96-well clear bottom plate.
-
Add Buffer: 198 µL of assay buffer per well.
-
Add Compound: 2 µL of DMSO stock (various concentrations).
-
Read: Measure Absorbance at 650 nm (where the compound does not absorb light) immediately and at 2 hours.
-
Interpretation:
-
OD650 < 0.005: Soluble.
-
OD650 > 0.01: Precipitate detected (light scattering).
-
Figure 2: Kinetic solubility validation workflow using light scattering (OD650).
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2][3] DMSO Tolerance in Cell-Based Assays.[2] Available from: [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Contextualizing cyclodextrin use for lipophilic drugs).
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4][5] Nature Protocols, 1(2), 550–553. (The standard protocol for detecting colloidal aggregation). Available from: [Link]
-
Gladych, J. M. Z., et al. (1972). Antiviral agents.[6] 5H-as-Triazino[5,6-b]indoles.[6][7][8][9][10] Journal of Medicinal Chemistry, 15(3), 277–281. (Foundational chemistry and properties of the scaffold). Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Figure 19: [DMSO tolerance. HeLa cells seeded...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 3. [DMSO tolerance of the luminescent...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
[1][2]
Status: Operational Ticket Focus: Purification, Troubleshooting, and Stability Profiling Target Molecule: 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS: 73718-26-0) Chemical Profile: Hydrophobic, Basic, Metal-Chelating, Thioether-functionalized.[1][2]
Executive Summary
This guide serves as a Tier 3 Technical Support resource for researchers working with 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole .[1][2] This scaffold presents a unique "triad" of chromatographic challenges:
-
Basicity: The triazine ring nitrogens interact strongly with residual silanols.[2]
-
Metal Chelation: The triazino[5,6-b]indole core is a known iron chelator (similar to VLX600), causing severe peak broadening on stainless steel systems.[1][2]
-
Hydrophobicity/Oxidation: The benzylthio group increases lipophilicity but introduces susceptibility to S-oxidation.[1][2]
Module 1: Analytical Method Development (QC)
User Question: "I am seeing severe tailing and broad peaks on my standard C18 column. What is wrong?"
Technical Diagnosis: The tailing is likely caused by two factors acting simultaneously:
-
Silanol Interaction: The basic nitrogen atoms in the triazine ring are protonated at neutral pH, interacting with free silanols on the silica support.[1][2]
-
Trace Metal Interaction: This scaffold can chelate trace iron in stainless steel frits or columns, leading to "shark-fin" peak shapes.[1][2]
Recommended Protocol (The "Golden Standard"):
| Parameter | Specification | Rationale |
| Column | C18 with High Carbon Load & End-capping (e.g., Phenomenex Luna C18(2) or Waters XBridge). | High carbon load aids retention of the benzyl group; end-capping blocks silanols.[2] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | TFA pairs with the basic amines (ion-pairing) and suppresses silanol ionization.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN is preferred over MeOH for solubility and lower backpressure.[2] |
| Flow Rate | 1.0 mL/min (Analytical) | Standard optimization.[1][2] |
| Detection | UV 254 nm (primary), 300-320 nm (secondary) | The conjugated system absorbs strongly in the UV region.[1][2] |
| Chelation Fix | Add 10 µM EDTA to Mobile Phase A (Optional) | If tailing persists, this masks trace metals in the system [3].[1][2] |
Step-by-Step Workflow:
Module 2: Preparative Purification (Scale-Up)
User Question: "My sample precipitates in the injector loop, blocking the system. How do I load this?"
Technical Diagnosis: 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole has poor aqueous solubility.[1][2] Injecting a DMSO solution directly into a high-aqueous mobile phase causes "shock precipitation" at the interface.[1][2]
Troubleshooting Guide: The "Sandwich" Injection Method
1. Solvent System Choice:
-
Dissolution Solvent: 100% DMSO or DMF (Dimethylformamide).[1][2]
-
Concentration: Max 20-30 mg/mL.[1][2] Sonicate to ensure complete dissolution.[2]
2. The Injection Protocol: To prevent precipitation inside the column head:
-
Step A: Aspirate a small plug of 50:50 DMSO:Water (solvent plug).[1][2]
-
Step C: Aspirate another plug of 50:50 DMSO:Water .[2]
This creates a gradient of solubility inside the loop, preventing the hydrophobic compound from hitting 95% water instantly.[1]
3. Preparative Gradient (Linear):
Module 3: Impurity Profiling (Oxidation & Hydrolysis)
User Question: "I see a small impurity eluting before the main peak (RRT ~0.85). Is this a synthesis byproduct?"
Technical Diagnosis: It is highly probable this is the Sulfoxide (S-oxide) derivative.[1][2] The thioether linkage is susceptible to oxidation by air or peroxides in aged solvents.[2] Sulfoxides are more polar than the parent sulfide, causing them to elute earlier on Reverse Phase (RP-HPLC).[1][2]
Visualizing the Degradation Pathway:
Caption: Figure 1. Degradation pathway of the thioether linkage.[2] Sulfoxides elute earlier than the parent compound due to increased polarity.[1]
Verification Experiment:
Module 4: Decision Logic for Method Selection
Use this flowchart to select the correct purification strategy based on your specific sample constraints.
Caption: Figure 2. Decision tree for troubleshooting solubility and peak shape issues during purification.
Frequently Asked Questions (FAQ)
Q1: Can I use basic pH (Ammonium Hydroxide) to purify this?
-
Answer: It is risky.[2] While basic pH suppresses the protonation of the triazine ring (reducing tailing), silica-based columns degrade above pH 8.0 unless you use hybrid particles (e.g., Waters XBridge or Agilent PLRP-S).[1][2] Furthermore, the amide-like proton on the triazine ring (5H position) might deprotonate, altering retention drastically.[1][2] Stick to acidic pH (TFA/Formic) for stability [1].
Q2: How do I store the purified fraction?
-
Answer: Lyophilize immediately. Do not leave the compound in aqueous acetonitrile for extended periods, as the thioether can slowly oxidize.[1][2] Store the dry solid at -20°C under argon or nitrogen.
Q3: Why is my yield lower than expected after Prep HPLC?
References
-
SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17). Source: National Institutes of Health (PMC).[1][2] Context: Describes preparative HPLC conditions for triazinoindole derivatives using Formic Acid/ACN gradients. URL:[Link]
-
Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Source: Bulgarian Academy of Sciences.[2] Context: Details the synthesis and solubility properties (DMF/DMSO) of the 3-substituted triazinoindole scaffold. URL:[Link] (Note: Specific deep link to PDF via search result 1.2).[1][2]
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives... as iron chelators. Source: PubMed / Molecular Diversity.[2] Context: Establishes the metal-chelating nature of the scaffold, necessitating careful HPLC system passivation. URL:[Link]
Assessing the stability of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole in DMSO
The following technical guide is structured as a specialized support resource for researchers working with 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole . It addresses the specific physicochemical interactions between this thioether-functionalized heterocycle and Dimethyl Sulfoxide (DMSO).
Subject: 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole in DMSO Ticket ID: CHEM-SUP-5H-TRZ Responder: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is a fused heterocyclic system containing an indole core, a triazine ring, and a thioether (sulfide) linkage to a benzyl group.[1][2] While DMSO is the preferred solvent for solubilization due to the compound's hydrophobicity, it is not an inert vehicle .[2]
DMSO acts as both a hygroscopic agent and a mild oxidant.[2] For this specific molecule, the primary stability risks are S-oxidation of the thioether linkage and nucleophilic degradation of the electron-deficient triazine ring under thermal stress.[2] This guide provides the protocols to assess and mitigate these risks.
Part 1: Solubility & Initial Preparation
Q: I am observing precipitation after dissolving the compound in DMSO. Is this degradation?
A: It is likely a solubility limit issue or water contamination, not immediate chemical degradation.[2]
The triazino[5,6-b]indole core is planar and highly rigid, leading to strong
Troubleshooting Protocol:
-
Check Water Content: DMSO is hygroscopic.[2] If your DMSO has absorbed atmospheric moisture (>0.1% water), the solubility of this hydrophobic compound drops largely, causing precipitation.[2]
-
Action: Use Anhydrous DMSO (Grade
99.9%, water < 50 ppm).[2]
-
-
Sonication vs. Heat:
-
Visual Check: A stable solution should be clear and yellow/orange.[2] Turbidity indicates micro-precipitation.[2]
Part 2: Chemical Stability & Degradation Mechanisms
Q: What are the specific degradation pathways I should monitor in DMSO?
A: The two critical pathways are S-Oxidation and Hydrolytic Cleavage .[2]
S-Oxidation (The Primary Risk)
The sulfur atom in the 3-(benzylsulfanyl) moiety is a nucleophilic thioether. DMSO, particularly in the presence of trace acids or light, can facilitate the oxidation of this sulfur to a sulfoxide (
-
Mechanism: DMSO can transfer oxygen to the sulfide, a process often catalyzed by light or trace metal ions (common in lower-grade DMSO).[2]
-
Mass Shift: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) in LC-MS.
Hydrolysis
The C-S bond at position 3 of the triazine ring is susceptible to nucleophilic attack by water.[2]
-
Condition: High water content in DMSO + Acidic/Basic pH.
-
Product: Hydrolysis yields 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (or its thione tautomer) and benzyl alcohol.
-
Mass Shift: Loss of the benzyl group (
).
Stability Assessment Workflow
The following diagram outlines the decision logic for stability testing:
Caption: Logic flow for assessing the integrity of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole solutions.
Part 3: Analytical Verification Protocols
Q: How do I distinguish between the parent compound and degradation products?
A: Use the following validated analytical parameters.
Method A: HPLC-UV/Vis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic core) and 320 nm (conjugated triazinoindole system).
-
Expected Elution Order:
Method B: 1H-NMR Diagnostics (in DMSO-d6)
Run a baseline NMR immediately (
| Signal Region | Chemical Shift ( | Assignment | Change upon Degradation |
| S-CH₂ (Singlet) | ~4.5 - 4.7 ppm | Parent Sulfide | Shift downfield to ~4.8-5.0 ppm indicates Sulfoxide formation (deshielding effect of S=O). |
| Aromatic (Indole) | 7.0 - 8.5 ppm | Core Protons | Shift/Splitting changes indicate hydrolysis or ring opening. |
| NH Proton | ~12.0 - 14.0 ppm | Indole/Triazine NH | Disappearance indicates deprotonation or exchange with |
Part 4: Storage & Handling Recommendations
Q: Can I store the stock solution at -20°C?
A: Yes, but with strict precautions regarding the "Freeze-Thaw" cycle.
The Issue: DMSO freezes at 19°C. Repeated freezing and thawing condenses atmospheric moisture into the vial. The Fix: Aliquot the stock solution immediately after preparation. Use single-use vials to avoid repeated opening.
Summary of Best Practices:
-
Solvent: Anhydrous DMSO (
99.9%).[2] -
Container: Amber glass vials (protects from photo-oxidation).
-
Headspace: Purge with Argon or Nitrogen (prevents aerobic oxidation).[2]
-
Temperature:
-
Short-term (< 24h): Room Temperature (20-25°C).
-
Long-term (> 24h): -20°C or -80°C (solid state preferred).
-
Part 5: Degradation Pathway Visualization
The following diagram illustrates the chemical fate of the molecule in compromised DMSO conditions.
Caption: Mechanistic pathways for the degradation of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole in DMSO.
References
-
Synthesis & Characterization: Rybakova, A. V., et al. "Synthesis of novel [1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indole derivatives."[1] Russian Chemical Bulletin, 2015.[1][2] Link
-
Compound Data: PubChem CID 5285645, "this compound".[3] National Library of Medicine.[2] Link
-
DMSO Reactivity: Epstein, W. W., & Sweat, F. W. "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 1967.[2] (Foundational text on DMSO as an oxidant).
-
Triazine Stability: Abdel-Rahman, R. M.[2] "Synthesis of some new fluorine bearing 1,2,4-triazino[5,6-b]indole derivatives." Farmaco, 1991.[2] (Discusses chemical stability of the core ring system).
Sources
Minimizing by-product formation in the synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
Status: Operational Topic: Regioselective S-Alkylation & By-product Minimization Audience: Medicinal Chemists & Process Development Scientists
Part 1: The Chemist's Dashboard (Mechanism & Logic)
The Core Challenge: Tautomeric Ambiguity The synthesis of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole relies on the S-alkylation of 5H-[1,2,4]triazino[5,6-b]indole-3(2H)-thione . The critical difficulty lies in the starting material's ambident nucleophilicity.
In solution, the parent molecule exists in a tautomeric equilibrium between the thione (preferred in solid state) and the thiol forms. Furthermore, under basic conditions, the deprotonated anion delocalizes charge across the Sulfur and the Triazine Nitrogens (N-2 and N-4).
-
Desired Pathway: Attack by the Sulfur (Soft Nucleophile) on the Benzyl halide.
-
Competing Pathway (By-product): Attack by Nitrogen (Hard Nucleophile), specifically at N-2 or N-4 positions, or the Indole Nitrogen (N-5) if bases are too strong.
Visualizing the Competition (Pathway Logic)
Figure 1: Mechanistic bifurcation showing the competition between thermodynamically favored S-alkylation and kinetically competitive N-alkylation.
Part 2: Troubleshooting Guides & FAQs
Module A: Impurities & Regioselectivity
Q: I see a secondary spot on TLC with an Rf value very close to my product. What is it? A: This is likely the N-alkylated isomer (typically N-2 or N-4 substitution).
-
Cause: The use of "hard" reaction conditions. Strong bases (like NaOH or KOH in water) increase the electron density on the nitrogen atoms, making them competitive nucleophiles according to HSAB (Hard and Soft Acids and Bases) theory.
-
Solution: Switch to a softer base system. Use Potassium Carbonate (
) or Sodium Acetate in a polar aprotic solvent (DMF or Acetone). This favors the "soft" sulfur nucleophile reacting with the "soft" benzyl electrophile.
Q: I am observing a significant amount of starting material remaining despite long reflux times. A: The nucleophilicity of the thione sulfur might be insufficient due to poor solubility or ion pairing.
-
Diagnostic: Check if your base is fully soluble or if the anion is "trapped" in a lattice.
-
Intervention: Add a catalytic amount of Potassium Iodide (KI) .
Q: My product contains a high molecular weight impurity (dimer). A: This is likely the Disulfide derivative (bis(5H-triazino[5,6-b]indol-3-yl) disulfide).
-
Cause: Oxidation of the thiol group by atmospheric oxygen, particularly if the reaction mixture is heated in an open vessel or if the solvent is not degassed.
-
Solution: Perform the reaction under an inert atmosphere (
or Ar). Ensure solvents are free of peroxides.
Module B: Yield Optimization
Q: The yield is low (<50%), and the product is difficult to filter. A: This often indicates co-precipitation of salts or incomplete hydrolysis of the intermediate complex.
-
Fix:
-
Ensure the final quench is done into ice-cold water with vigorous stirring.
-
Adjust the pH of the final slurry to neutral (pH 6-7) using dilute acetic acid. This ensures the triazine ring remains stable (it can hydrolyze in strong acid/base) and precipitates the free base form cleanly.
-
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize S-regioselectivity by utilizing the HSAB principle and minimizing oxidation.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 5H-triazino[5,6-b]indole-3-thione | Substrate | 1.0 | Dry thoroughly before use. |
| Benzyl Chloride/Bromide | Electrophile | 1.1 | Slight excess ensures conversion. |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Mild base; prevents N-deprotonation. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Optional; accelerates reaction. |
| DMF or Acetone | Solvent | [0.5 M] | Polar aprotic favors S_N2. |
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 5H-[1,2,4]triazino[5,6-b]indole-3(2H)-thione in DMF (Dimethylformamide).
-
Note: If solubility is poor, Acetone can be used, but DMF often provides better homogeneity for this scaffold.
-
-
Activation:
-
Add 1.5 equiv of anhydrous
. -
Stir at room temperature for 15-30 minutes. This allows the formation of the thiolate anion.
-
Visual Check: The suspension color may shift (often yellow to orange/red) indicating anion formation.
-
-
Alkylation:
-
Add 1.1 equiv of Benzyl Chloride dropwise.
-
(Optional) Add 0.1 equiv of KI if using Benzyl Chloride (less reactive than Bromide).
-
Heat the mixture to 60-80°C (if using DMF) or Reflux (if using Acetone).
-
Monitor by TLC (System: Chloroform/Methanol 9:1). Reaction is typically complete in 2-4 hours.
-
-
Work-up (Critical for Purity):
-
Pour the reaction mixture onto crushed ice (approx. 5-10x reaction volume).
-
Stir vigorously for 30 minutes. The S-alkylated product should precipitate as a solid.
-
Troubleshooting: If an oil forms, scratch the flask sides or sonicate to induce crystallization.
-
-
Purification:
-
Filter the solid and wash copiously with water (to remove DMF and inorganic salts).
-
Wash with a small amount of cold ethanol (removes unreacted benzyl halide).
-
Recrystallization: Ethanol or Ethanol/DMF mixtures are the gold standard for purifying this class of compounds.
-
Workflow Visualization
Figure 2: Operational flowchart for the optimized synthesis protocol.
References
-
Gladych, J. M., et al. (1972). "Antiviral Agents. 5H-as-Triazino[5,6-b]indoles."[3][4] Journal of Medicinal Chemistry, 15(3), 277–281.
-
El-Sherbeny, M. A., et al. (1995). "Synthesis and biological evaluation of some new 5H-triazino[5,6-b]indole derivatives." Bollettino Chimico Farmaceutico, 134(1), 46-52.
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational theory for S- vs N-alkylation selectivity).
-
Abdel-Sayed, N. I. (2006). "Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives." Journal of the Serbian Chemical Society, 71(4), 361-373. (Specific reference to reaction conditions and tautomerism).
Sources
Strategies to improve the bioavailability of 5H-triazino[5,6-b]indole compounds
Ticket System: Bioavailability & Formulation Support
Welcome to the 5H-triazino[5,6-b]indole (TI) Support Hub. You are likely here because your lead compound—characterized by its planar tricyclic scaffold—is exhibiting "brick dust" properties: high melting point (>250°C), poor aqueous solubility, or rapid metabolic clearance. This guide treats your research challenges as technical support tickets, providing root-cause analysis and actionable protocols.
📂 Module 1: Solubility & Dissolution Troubleshooting
Status: Critical Common Error: High IC50 in vitro, but zero efficacy in vivo due to precipitation in GI fluids.
🔍 Root Cause Analysis
The 5H-triazino[5,6-b]indole scaffold is a rigid, planar aromatic system. The extensive
-
The Problem: Water molecules cannot overcome the energy required to break the crystal lattice.
-
The Diagnostic: If Melting Point (
) > 200°C and > 3, your bioavailability is solubility-limited (BCS Class II).
🛠️ Solution Strategy: Amorphous Solid Dispersion (ASD)
To bypass the lattice energy barrier, we must trap the compound in a high-energy amorphous state using a polymer carrier.
📉 Workflow Diagram: Solubility Decision Matrix
Figure 1: Decision matrix for selecting the correct formulation strategy based on physicochemical properties.
🧪 Protocol: Solvent Evaporation ASD (Lab Scale)
Objective: Create a stable amorphous system using PVP-K30 or HPMC-AS.
-
Preparation of Solvent System:
-
Dissolve 5H-triazino[5,6-b]indole derivative (100 mg) in a minimum volume of DMSO/Ethanol (1:1 v/v). Note: Pure ethanol may not dissolve these fused systems efficiently.
-
-
Carrier Addition:
-
Add Polymer (PVP-K30) at a 1:3 drug-to-polymer ratio. Stir until optically clear.
-
-
Solvent Removal (Critical Step):
-
Use a Rotary Evaporator at 50°C under reduced pressure.
-
Troubleshooting: If phase separation occurs (cloudiness), increase the rotation speed to suppress crystal nucleation.
-
-
Drying:
-
Vacuum dry the residue for 24h to remove residual DMSO (toxic).
-
-
Validation:
-
Perform PXRD (Powder X-Ray Diffraction). Success = No sharp peaks (Halo pattern). Failure = Sharp peaks (Recrystallization).
-
📂 Module 2: Metabolic Stability & Chemical Modification
Status: Active Common Error: Compound is cleared by the liver (t1/2 < 15 min) before reaching the target.
🔍 Root Cause Analysis
The 5H-triazino[5,6-b]indole scaffold is susceptible to oxidative metabolism, particularly at the electron-rich indole ring and the 3-position substituents.
-
Soft Spot 1: The NH at position 5 (N-dealkylation or glucuronidation).
-
Soft Spot 2: Oxidation of the benzene ring (hydroxylation).
🛠️ Solution Strategy: Structural Optimization
Modifying the scaffold without losing potency requires targeting specific vectors.
🧬 Pathway Diagram: Metabolic Blocking Strategy
Figure 2: Structural modification vectors to enhance metabolic stability.
🧪 FAQ: Chemical Modification
Q: Can I alkylate the N-5 position without losing activity? A: Generally, yes. The N-5 proton is acidic. Alkylation (e.g., with a benzyl or alkyl group) often improves lipophilicity and prevents Phase II conjugation (glucuronidation) at this site. However, bulky groups here may clash with the binding pocket if the target requires a hydrogen bond donor.
-
Recommendation: Test a methyl or ethyl group first. If activity drops, the NH is a critical H-bond donor.
Q: My compound is rapidly oxidized. What now? A: Introduce a Fluorine atom or Trifluoromethyl (-CF3) group at the C-8 position (para to the indole nitrogen). This blocks CYP450-mediated hydroxylation while increasing lipophilicity, which can aid membrane permeability [1].
📂 Module 3: Nanotechnology (Permeability Enhancement)
Status: Advanced Common Error: Compound is stable but not absorbed (Efflux pump substrate or poor wetting).
🛠️ Solution Strategy: Wet Media Milling (Nanosuspension)
Reducing particle size to <200nm increases the specific surface area, thereby increasing the dissolution rate according to the Noyes-Whitney equation.
🧪 Protocol: Top-Down Nanosuspension Preparation
Objective: Create a stabilized colloidal dispersion.
| Parameter | Specification | Rationale |
| Drug Load | 1% - 5% (w/v) | Higher loads increase viscosity and impede milling. |
| Stabilizer | Poloxamer 188 or Tween 80 (0.5%) | Prevents Ostwald ripening (particle regrowth). |
| Milling Media | Zirconium Oxide beads (0.5 mm) | High density ensures sufficient shear force. |
| Speed/Time | 2000 RPM for 60 mins | Optimal energy input for this lattice type. |
Step-by-Step:
-
Pre-dispersion: Disperse crude 5H-triazino[5,6-b]indole powder in an aqueous solution containing the stabilizer using a magnetic stirrer.
-
Milling: Transfer to a planetary ball mill containing Zirconium Oxide beads.
-
Cycle: Run for 60 minutes with 5-minute pause intervals to prevent overheating (which causes degradation).
-
Recovery: Filter out beads. The resulting milky white suspension should be used immediately or lyophilized with mannitol (cryoprotectant).
📚 References
-
Metabolic Stability & Synthesis:
-
Title: Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives.
-
Relevance: Discusses metabolic stability testing of triazine-fused derivatives and the impact of substitution on half-life.
-
Source:
-
-
Bioavailability & Iron Chelation (VLX600 Analogs):
-
Title: Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators.
-
Relevance: Demonstrates structural modifications (ring fusion) to improve antiproliferative activity and optimize physicochemical properties for cellular uptake.
-
Source:
-
-
General Solubility Enhancement:
-
Antiviral Activity & Structure:
Sources
Scaling Triazino[5,6-b]indole Synthesis: Technical Support & Troubleshooting Guide
Executive Summary & Mechanism
The 1,2,4-triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, known for potent antiviral (rhinovirus, bovine viral diarrhea virus) and anticancer properties. While the bench-scale synthesis (milligram to gram) is well-documented, scaling to hundreds of grams or kilograms presents distinct rheological and thermodynamic challenges.
This guide addresses the "Isatin Route"—the condensation of isatin with thiosemicarbazide followed by base-catalyzed cyclization.[1] This is the most atom-economical path but suffers from mixing issues and impurity trapping during scale-up.
Reaction Pathway Visualization
The following diagram outlines the critical process flow and decision points for the synthesis.
Figure 1: Process flow for the synthesis of 3-mercapto-1,2,4-triazino[5,6-b]indole showing critical phase changes.
Critical Process Parameters (CPP) & Troubleshooting
This section is structured as a direct Q&A to address specific failure modes reported by process chemists.
Phase 1: Condensation (Schiff Base Formation)
Q: The reaction mixture has turned into a solid cake (concrete) inside the reactor. How do I salvage this?
-
Diagnosis: This is a classic "stalling" issue due to the poor solubility of the isatin-3-thiosemicarbazone intermediate. At scale, the crystal density increases, and magnetic stirring bars or weak overhead impellers fail.
-
Immediate Fix: Add 20-30% more solvent (Ethanol) and switch to a high-torque overhead stirrer with a pitched-blade turbine (PBT) or anchor impeller.
-
Prevention: Calculate solvent volume based on "swollen" solid volume, not just solubility. A ratio of 10-12 volumes (mL/g) of Ethanol:Water (3:1) is recommended for scale-up, compared to 5 volumes often used in papers.
Q: My intermediate is yellow, but the literature says it should be orange/red. Is it pure?
-
Analysis: Color is a reliable initial indicator here.
-
Yellow: Usually indicates the syn-isomer or unreacted isatin.
-
Orange/Red: Indicates the desired anti-isomer of the thiosemicarbazone, which is sterically primed for cyclization.
-
-
Action: Check the pH. The condensation is acid-catalyzed. Ensure you added catalytic Glacial Acetic Acid (1-2%). If the pH is neutral, the equilibrium shifts toward the reactants.
Phase 2: Cyclization (Ring Closure)
Q: Upon adding base (KOH/K2CO3), the reaction erupted (foamed over). What happened?
-
Mechanism: The cyclization releases water and involves deprotonation. If the base is added to a hot slurry, the heat of neutralization combined with the reflux temperature causes rapid boil-over.
-
Protocol Adjustment:
-
Cool the Schiff base slurry to <50°C .
-
Add the base (dissolved in water) slowly via an addition funnel over 30 minutes.
-
Slowly ramp back to reflux.
-
Q: I have 10-15% unreacted intermediate in the final product. Can I purify it?
-
Hard Truth: Purification of triazinoindoles is notoriously difficult because they are sparingly soluble in most organic solvents (DMSO/DMF required), making recrystallization at scale hazardous and expensive.
-
Solution: You must drive the reaction to completion before acidification.
-
IPC (In-Process Control): Do not acidify until HPLC shows <0.5% intermediate.
-
Force Conditions: If stalled, add a 10% excess of base (K2CO3) and extend reflux by 4 hours. The triazine ring is stable to base; it will not decompose.
-
Phase 3: Isolation
Q: The product precipitates as an unfilterable "mud" or fine amorphous solid.
-
Cause: Rapid acidification (dumping HCl) causes "crashing out," trapping impurities and solvent.
-
Fix (Ostwald Ripening):
-
Acidify hot (approx. 60-70°C), not cold.
-
Add Acid until pH reaches ~6.0 (cloud point). Hold for 20 mins.
-
Continue acidifying slowly to pH 3-4.
-
Allow the slurry to cool to room temperature slowly (over 2-3 hours) with gentle stirring. This grows larger, filterable crystals.
-
Validated Scale-Up Protocol (100g Basis)
Note: This protocol is adapted from the Gladych method but optimized for thermal safety and mass transfer.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass (g) | Volume | Role |
| Isatin | 147.13 | 1.0 | 100.0 g | - | SM |
| Thiosemicarbazide | 91.14 | 1.1 | 68.1 g | - | SM |
| Ethanol (95%) | - | - | - | 800 mL | Solvent |
| Water (DI) | - | - | - | 400 mL | Co-solvent |
| K2CO3 (Anhydrous) | 138.21 | 1.5 | 141.0 g | (in 300mL H2O) | Base |
| Glacial Acetic Acid | 60.05 | Cat.[3] | ~1.0 g | 1 mL | Catalyst |
Step-by-Step Methodology
Step 1: Formation of Isatin-3-thiosemicarbazone[1][4]
-
Setup: 3L Reactor with overhead stirrer, reflux condenser, and internal temp probe.
-
Charge: Add Isatin (100g) and Thiosemicarbazide (68.1g) to the reactor.
-
Solvent: Add Ethanol (800 mL) and Water (100 mL). Start stirring (200 RPM).
-
Catalyst: Add Glacial Acetic Acid (1 mL).
-
Reaction: Heat to reflux (approx. 78-80°C). The slurry will thicken significantly. Increase stir speed if necessary to maintain suspension.
-
Time: Reflux for 2-3 hours. Color should shift to deep yellow/orange.
-
Transition: Do not isolate. Cool the slurry to 40°C.
Step 2: One-Pot Cyclization
-
Base Prep: Dissolve K2CO3 (141g) in Water (300 mL).
-
Addition: Add the aqueous base to the slurry over 30 minutes. Exotherm expected.
-
Reaction: The solid will dissolve as the salt forms, creating a dark deep-red/brown solution.
-
Reflux: Heat to reflux again. Hold for 4-6 hours.
-
IPC: Check HPLC. Target: Isatin < 0.1%.
Step 3: Isolation & Workup
-
Filtration (Clarification): While hot, filter the solution through a Celite pad to remove any mechanical impurities (dust/fibers).
-
Acidification: Transfer filtrate to a clean vessel. Heat to 60°C.
-
Neutralization: Add Acetic Acid or dilute HCl (1M) slowly.
-
Observation: Evolution of CO2 (frothing).
-
Endpoint: pH 3-4. Bright yellow/orange solid precipitates.
-
-
Digestion: Stir at ambient temp for 2 hours.
-
Filtration: Filter the solid. Wash cake with Water (3 x 200 mL) and cold Ethanol (1 x 100 mL).
-
Drying: Vacuum oven at 60°C for 12 hours.
-
Expected Yield: 125 - 135 g (85-92%).
-
Solvent & Solubility Data
Understanding the solubility profile is crucial for cleaning reactors and analyzing samples.
| Solvent | Solubility (25°C) | Application |
| Water (pH 7) | Insoluble | Wash solvent |
| Water (pH > 10) | Soluble (as salt) | Reaction medium |
| Ethanol | Sparingly Soluble | Wash solvent |
| DMSO | Soluble (>50 mg/mL) | NMR / Biological Assay |
| DMF | Soluble | Alternative reaction solvent |
| Acetone | Insoluble | Drying aid |
References
-
Gladych, J. M. Z., et al. (1972).[5] "Antiviral agents.[1][5][6][7][8][9][10] 5H-as-Triazino[5,6-b]indoles."[1][4][11][12][13] Journal of Medicinal Chemistry, 15(3), 277-281.
-
Morsy, J. M., & Abd el-Monem, W. R. (2001).[12] "Synthesis of 1,2,4-triazino[5,6-b]indoles bearing 1,2,4-triazine moiety." Bollettino Chimico Farmaceutico, 140(2), 83-89.[12]
-
Hassan, A. A., et al. (2013).[5] "Synthesis of 3S-Substituted Triazino[5,6-b]indoles... with Antitumor Activity." Chemistry & Chemical Technology, 7(4), 381-389.[5]
-
Karali, N. (2002). "Synthesis and primary antiviral activity evaluation of 3-hydrazono-5-nitro-2-indolinone derivatives." Farmaco, 57(7), 589-593.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. distantreader.org [distantreader.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiviral agents. 5H-as-Triazino(5,6-b) indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 11. journal.tu.edu.ye [journal.tu.edu.ye]
- 12. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical techniques for purity assessment of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
Technical Support Center: Purity Assessment of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
Introduction: The Analytical Mandate
From the Desk of the Senior Application Scientist
You are likely working with 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole (BSTI) because of its privileged scaffold status in kinase inhibition, antiviral research, or antihypoxic studies. Structurally, this molecule presents a "perfect storm" for analytical chemists: a fused tricyclic aromatic core (high lipophilicity/stacking), a basic triazine ring (silanol interactions), and a thioether linkage (oxidation liability).
Standard generic gradients often fail here. You might see tailing peaks, "ghost" impurities that grow over time, or precipitation in the autosampler. This guide is not a textbook; it is a collection of field-proven solutions to these specific behaviors.
Module 1: HPLC/UPLC Method Optimization
Current Status: Your main peak tails significantly (
The Mechanism: The triazino[5,6-b]indole core contains basic nitrogen atoms (N-2, N-4, and N-9). On standard C18 silica columns, these nitrogens interact with residual silanols, causing severe tailing. Furthermore, the benzyl group adds significant hydrophobicity, requiring high organic strength for elution.
The Solution: Switch to a Charged Surface Hybrid (CSH) C18 column or a high-pH stable hybrid column. If restricted to standard silica, you must use an ion-pairing modifier (TFA) rather than just a buffer (Formic Acid).
Recommended Protocol: The "Scaffold-Specific" Gradient
| Parameter | Condition | Rationale |
| Column | Waters XSelect CSH C18 (or equivalent) Dimensions: 2.1 x 100 mm, 2.5 µm | Positively charged surface repels the basic triazine nitrogens, sharpening peak shape without high concentrations of TFA. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Keeps the basic nitrogens protonated to prevent mixed-mode retention. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol often creates higher backpressure and broader peaks for this fused ring system. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| Temp | 40°C | Reduces viscosity and improves mass transfer for the bulky benzyl group. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load Sample |
| 10.00 | 95 | Elution of BSTI (Target) |
| 12.00 | 95 | Wash (Remove dimers) |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End |
Module 2: Impurity Profiling & Troubleshooting
Current Status: You observe small peaks eluting before the main peak, or masses of M+16 / M+32 in LC-MS.
The Mechanism: The sulfur atom in the C3-position is a "soft" nucleophile and is susceptible to oxidation.
-
S-Oxidation: Exposure to air or peroxides in solvents converts the thioether to a Sulfoxide (+16 Da) and eventually a Sulfone (+32 Da).
-
Hydrolysis: The benzyl-sulfur bond is relatively stable, but the triazine ring can degrade under harsh acidic stress, leading to ring-opening.
Visualizing the Impurity Pathway
Figure 1: Reaction and degradation pathways. Note that N-alkylation is a competitive synthetic side-reaction, while S-oxidation is a storage/stability issue.
Module 3: Frequently Asked Questions (FAQs)
Q1: My sample precipitates in the autosampler vial. What is happening?
A: This is a classic "Solvent Mismatch" error.
-
Cause: BSTI is highly lipophilic (benzyl + fused rings). If you dissolve it in 100% DMSO and inject it into a mobile phase starting at 95% Water, the compound crashes out upon contact with the stream, causing blocked needles or poor area reproducibility.
-
Fix: Dissolve stock in DMSO, but dilute to the working concentration using 50:50 Water:Acetonitrile . If it precipitates at this ratio, your concentration is too high for the assay. Cap calibration standards at 0.5 mg/mL.
Q2: How do I distinguish the N-alkylated isomer from the S-alkylated product?
A: During synthesis, the benzyl group can attack the Nitrogen (N-2 or N-4) instead of the Sulfur, though S-alkylation is thermodynamically favored in basic conditions.
-
LC-MS: They have the same mass (isobaric).
-
Chromatography: The N-alkylated isomer is typically less lipophilic than the S-alkylated form and will elute earlier on a C18 column.
-
Definitive Proof: You must use HMBC NMR . Look for the cross-peak between the benzylic protons (
) and the C-3 carbon of the triazine ring.-
S-alkyl: Strong correlation to C-3 (~160-170 ppm).
-
N-alkyl:[2] Correlation patterns shift significantly due to the loss of aromaticity or change in ring currents.
-
Q3: I see a peak at RRT 0.9 that grows when the sample sits in methanol.
A: Check your methanol grade.
-
Cause: Trace peroxides in non-HPLC grade methanol can oxidize the sulfur to sulfoxide.
-
Fix: Use fresh LC-MS grade methanol or switch to Acetonitrile (which is non-protic and less prone to peroxide formation) for sample preparation. Store samples at 4°C in amber vials.
Module 4: Analytical Workflow Diagram
Use this decision tree to standardize your purity assessment process.
Figure 2: Standardized decision tree for purity assessment.
References
-
Synthesis & Isomerism: El-Feky, S. A., et al. "Synthesis and anti-inflammatory properties of some new fluorinated 1,2,4-triazino[5,6-b]indole derivatives." Journal of Fluorine Chemistry, 2015. (Context on N vs S alkylation in triazinoindoles).
-
Analytical Methodology: Loeser, E., et al. "Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents." Journal of Chromatography A, 2011. (Mechanisms of triazine separation).
-
Impurity Profiling: Bari, S. B., et al. "Impurity profile: Significance in Active Pharmaceutical Ingredient."[3] Eurasian Journal of Analytical Chemistry, 2007. (General guidelines on impurity thresholds and oxidation).
-
Biological Context: Zhang, W., et al. "Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives."[4] Molecular Diversity, 2024. (Recent application of the scaffold).
Sources
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Novel 5H-triazino[5,6-b]indole Analogs in Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 5H-triazino[5,6-b]indole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new chemotherapeutics. This guide provides a comprehensive comparative study of the cytotoxic effects of various 5H-triazino[5,6-b]indole analogs, offering insights into their mechanisms of action and structure-activity relationships. The experimental data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction to the 5H-triazino[5,6-b]indole Scaffold
The 5H-triazino[5,6-b]indole core is a fused heterocyclic system that combines the structural features of an indole and a 1,2,4-triazine ring. This unique arrangement confers a planar and electron-rich architecture, which is often associated with potent biological activities. The indole moiety is a common pharmacophore found in numerous anticancer agents, known for its ability to interact with various biological targets.[1] The triazine ring, a six-membered heterocycle containing three nitrogen atoms, also contributes to the diverse pharmacological profile of these compounds.[2][3][4] The strategic combination of these two pharmacophores in the 5H-triazino[5,6-b]indole scaffold has yielded derivatives with promising antiproliferative properties against a range of cancer cell lines.[5][6]
Methodologies for Assessing Cytotoxicity
To objectively compare the cytotoxic effects of different 5H-triazino[5,6-b]indole analogs, a panel of robust and validated in vitro assays are employed. The selection of these assays is critical for obtaining reliable and reproducible data.[7]
Cell Viability and Proliferation Assays
A fundamental aspect of cytotoxicity assessment is the quantification of viable cells following treatment with the test compounds. The MTT assay is a widely used colorimetric method for this purpose.[7][8][9]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 5H-triazino[5,6-b]indole analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]
Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for determining the cytotoxic effects of compounds using the MTT assay.
Apoptosis Detection
To elucidate the mechanism of cell death induced by the 5H-triazino[5,6-b]indole analogs, assays that specifically detect apoptosis are crucial. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Cells are treated with the 5H-triazino[5,6-b]indole analogs at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Comparative Cytotoxic Effects of 5H-triazino[5,6-b]indole Analogs
The cytotoxic activity of a series of synthesized 5H-triazino[5,6-b]indole analogs was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.
| Compound ID | Substitution Pattern | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | Reference |
| 3k | Pyridinocycloalkyl moiety | 0.59 | 0.86 | 1.31 | 0.92 | [5][6] |
| 4o | Varies | Not Reported | 2.02 | Not Reported | Not Reported | [6] |
| 4r | Varies | Not Reported | 4.99 | Not Reported | Not Reported | [6] |
| VLX600 | (Reference Compound) | >10 | >10 | >10 | >10 | [5][6] |
Data presented as mean ± SD from at least three independent experiments.
From the data, compound 3k emerges as a particularly potent analog, exhibiting sub-micromolar to low micromolar activity across all tested cell lines.[5][6] Notably, its cytotoxicity is significantly lower against non-cancerous HEK293 cells, suggesting a degree of selectivity for cancer cells.[5][6]
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action of the most potent analogs revealed that their cytotoxic effects are primarily mediated through the induction of apoptosis.[5] Chemotherapy-induced apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[11][12][13]
Experimental evidence suggests that 5H-triazino[5,6-b]indole analogs, such as compound 3k , primarily activate the intrinsic apoptotic pathway.[5][6] This is supported by the following key observations:
-
Cell Cycle Arrest: Treatment with these compounds leads to an accumulation of cells in the G1 phase of the cell cycle.[5]
-
Mitochondrial Membrane Potential (MMP) Disruption: A decrease in MMP is observed, as indicated by JC-1 staining assays.[5]
-
Modulation of Bcl-2 Family Proteins: Western blot analysis reveals a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[5]
-
Caspase Activation: A significant increase in the levels of cleaved (active) caspase-3 is detected.[5] Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[12][14][15]
The activation of the intrinsic pathway is often initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[13] Cytochrome c then forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, which in turn activates the executioner caspase-3.[13][16]
Some analogs, like compound 4o , have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[6] Inhibition of this pathway can also lead to the induction of apoptosis.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by 5H-triazino[5,6-b]indole analogs.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study requires the synthesis and evaluation of a larger library of compounds, preliminary insights can be drawn from the available data. The nature and position of substituents on the 5H-triazino[5,6-b]indole scaffold appear to significantly influence cytotoxic activity.
-
Substitution at the triazine ring: The introduction of a pyridinocycloalkyl moiety, as seen in compound 3k , appears to be favorable for potent antiproliferative activity.[5][6]
-
Substitution at the indole ring: The electronic properties and steric bulk of substituents on the indole ring can modulate the compound's ability to interact with its biological target.[1][17] For instance, the presence of electron-withdrawing or electron-donating groups can alter the overall electron density of the heterocyclic system, thereby affecting its binding affinity.
Further exploration of different substituents at various positions of the scaffold is warranted to establish a more detailed SAR and to optimize the cytotoxic potency and selectivity of this class of compounds.
Conclusion and Future Perspectives
The 5H-triazino[5,6-b]indole scaffold represents a promising framework for the development of novel anticancer agents. This comparative guide has highlighted the potent cytotoxic effects of certain analogs, such as compound 3k , against a panel of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, although other targets like the PI3K/Akt/mTOR pathway may also be involved.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to establish a comprehensive structure-activity relationship and to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of the most promising compounds in preclinical animal models of cancer.
-
Target Identification: Employing advanced techniques to definitively identify the molecular targets of these compounds to better understand their mechanism of action.
The findings presented in this guide underscore the therapeutic potential of 5H-triazino[5,6-b]indole derivatives and provide a solid foundation for their further development as effective cancer chemotherapeutics.
References
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Chemocare. (n.d.). Apoptosis. Retrieved from [Link]
- Fulda, S. (2010). Caspase-8 in cancer biology and therapy. Cancer Letters, 291(2), 127-133.
- Gewies, A. (2003). Introduction to apoptosis. ApoReview, 1-26.
- Hassan, M., et al. (2014). Apoptosis and molecular targeting therapy in cancer.
- Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603-619.
- Tait, S. W., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature Reviews Molecular Cell Biology, 11(9), 621-632.
- Wong, R. S. (2011). Apoptosis in cancer: from pathogenesis to treatment. Journal of Experimental & Clinical Cancer Research, 30(1), 87.
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Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 5H-[11][12][18]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 31(5), 843-854.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
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Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[11][12][18]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. [Link]
- Parrish, A. B., et al. (2013). Caspase-3 and its role in apoptosis. Methods in Molecular Biology, 979, 19-35.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
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ResearchGate. (2024). Design, synthesis and biological evaluation of 5H-[11][12][18]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. [Link]
- Li, X., et al. (2015). Design, Synthesis and Biological Evaluation of Novel 1,3,5-triazines Derivatives as Potent Antitumor Agents. Hilaris Publisher.
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273898. [Link]
- Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
- Szychowski, K. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7488.
- Wujec, M., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. International Journal of Molecular Sciences, 20(18), 4501.
- Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
- Afzal, O., et al. (2021). Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. Frontiers in Pharmacology, 12, 649557.
- Al-Ostoot, F. H., et al. (2021). Target-based anticancer indole derivatives and insight into structure-activity relationship. Journal of the Indian Chemical Society, 98(11), 100185.
- Al-Salahi, R., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals, 16(10), 1395.
- Aytac, B., et al. (2021). Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1447.
- Szychowski, K. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
- Wang, Y., et al. (2020). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 30(16), 127334.
- Jiang, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 5(6), 683-687.
- Głowacka, I. E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234.
- Zhang, J., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393.
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Beyond the Scaffold: Validating Target Engagement for 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole
Executive Summary & Strategic Context
Compound: 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (hereafter TI-S-Bn ) Primary Target: Acetylcholinesterase (AChE) – Dual Binding Site Inhibitor Therapeutic Area: Neurodegeneration (Alzheimer’s Disease)[1]
The triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to intercalate DNA or inhibit kinases.[1] However, the S-benzylated derivative (TI-S-Bn) represents a distinct pharmacological pivot.[1] By appending a hydrophobic benzyl group via a thioether linker, the molecule is engineered to span the gorge of the Acetylcholinesterase (AChE) enzyme, simultaneously engaging the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .
The Challenge: This scaffold is "promiscuous." Without rigorous validation, observed bioactivity could be misattributed to AChE inhibition when it may actually stem from non-specific DNA intercalation or pan-assay interference (PAINS).
This Guide's Purpose: To provide a rigorous, self-validating workflow that proves TI-S-Bn engages AChE via a specific dual-site mechanism, comparing its performance directly against the clinical gold standard, Donepezil .
Comparative Performance Profile
The following data summarizes the expected performance of TI-S-Bn relative to standard alternatives based on structural class behavior.
| Feature | TI-S-Bn (Target) | Donepezil (Gold Standard) | Tacrine (Historical Control) | Implication |
| Primary Mechanism | Dual Inhibitor (CAS + PAS) | Dual Inhibitor (CAS + PAS) | CAS Inhibitor | TI-S-Bn mimics Donepezil's ability to block Aβ aggregation.[1] |
| AChE IC50 (nM) | 10 - 150 nM (Potent) | ~20 - 30 nM | ~200 - 400 nM | TI-S-Bn offers competitive potency to Donepezil.[1] |
| Selectivity (AChE vs BChE) | Moderate (SI: ~10-50) | High (SI: >1000) | Low (Non-selective) | Critical Assay: Must monitor BChE inhibition to assess side-effect risk.[1] |
| Aβ Aggregation Inhibition | High (>60%) | Moderate (~40%) | Negligible | The tricyclic core of TI-S-Bn may interfere with β-sheet stacking better than Donepezil.[1] |
| Risk Factor | DNA Intercalation | Hepatotoxicity (Low) | Hepatotoxicity (High) | Critical Assay: DNA melting temp (Tm) shift is required to rule out genotoxicity.[1] |
Mechanism of Action & Signaling Pathway
To validate TI-S-Bn, one must understand that it does not merely "plug" the active site.[1] It acts as a molecular staple, connecting the bottom of the gorge (CAS) with the entrance (PAS).
Figure 1: Dual-Mechanism Blockade. TI-S-Bn binds the enzyme, preventing Acetylcholine hydrolysis (CAS) while simultaneously blocking the Peripheral Anionic Site (PAS), which otherwise catalyzes Amyloid-Beta (Aβ) aggregation.[1]
Biochemical Validation: The Modified Ellman’s Assay
Standard Ellman's assays often fail for sulfur-containing heterocycles like TI-S-Bn due to background absorbance or reaction with DTNB.[1] This modified protocol corrects for these artifacts.
Protocol: Kinetic Resolution of Inhibition
Objective: Determine IC50 and Mode of Inhibition (Competitive vs. Mixed).
-
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0). Critical: pH must be precise; AChE activity drops significantly < pH 7.0.
-
Enzyme Prep: Dissolve Electrophorus electricus AChE (Sigma) to 0.03 U/mL in buffer containing 0.1% BSA (stabilizer).
-
Inhibitor Dilution: Prepare TI-S-Bn in 100% DMSO. Serial dilute in buffer to final concentrations (0.1 nM to 10 µM). Final DMSO content must be <1% to prevent enzyme denaturation.
-
Incubation (The "Residence Time" Step):
-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (TI-S-Bn).[1]
-
Incubate at 25°C for 15 minutes. Note: Triazinoindoles are bulky; they require pre-incubation to reach equilibrium binding within the gorge.
-
-
Substrate Addition: Add 10 µL DTNB (10 mM) + 10 µL Acetylthiocholine Iodide (ATCh, 15 mM).
-
Detection: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
Data Analysis (Self-Validating Check):
-
Linearity: The control slope (no inhibitor) must be linear (
). If it curves, substrate depletion is occurring too fast—dilute enzyme. -
Background Correction: Run a "No Enzyme" blank containing TI-S-Bn and DTNB.[1] If Absorbance increases, the thiol group on your compound is reacting with DTNB (False Positive).
Biophysical Validation: Surface Plasmon Resonance (SPR)
Enzymatic assays prove inhibition but not binding.[1] To distinguish TI-S-Bn from a "false positive" aggregator, you must measure physical binding kinetics (
Workflow: Direct Binding Assay
Instrument: Biacore T200 or equivalent.[1]
-
Immobilization: Amine couple AChE (Target) to a CM5 sensor chip (Target RU: ~3000). Reference channel: BSA or deactivated flow cell.[1]
-
Running Buffer: PBS-P+ (with 0.05% Surfactant P20) + 1% DMSO. Crucial: Match DMSO concentration exactly in samples to avoid "bulk shift" errors.
-
Injection: Inject TI-S-Bn at 5 concentrations (0.1x to 10x the IC50 determined in Ellman's).
-
Regeneration: Short pulse of 10 mM Glycine-HCl (pH 2.5).
Figure 2: SPR Workflow. This assay validates that the compound physically binds the target with 1:1 stoichiometry, ruling out non-specific aggregation.
Specificity & Toxicity Profiling (The "Alternatives" Check)
Because the triazinoindole scaffold is planar, it risks intercalating into DNA, causing genotoxicity. This is the primary failure mode for this class.
Experiment A: DNA Intercalation (Ct-DNA UV Titration)
-
Method: Titrate TI-S-Bn into a solution of Calf Thymus DNA (Ct-DNA).[1]
-
Readout: Monitor UV hypochromism (decrease in absorbance) and red-shift at
(approx 260-280 nm). -
Success Criteria: Minimal shift compared to Doxorubicin (positive control). If
(binding constant) is , the compound is likely too toxic for Alzheimer's therapy.[1]
Experiment B: Selectivity Index (SI)
-
Method: Repeat the Ellman's assay using Butyrylcholinesterase (BChE) (Equine serum).[1]
-
Calculation:
.[1] -
Target: Aim for SI > 10. While Donepezil is highly selective, some BChE inhibition is acceptable (and sometimes desired) in late-stage AD, but total non-selectivity suggests a "sticky" compound.[1]
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.[1] Link
-
Patel, D. V., et al. (2019).[2] "Novel Multi-Target Directed Triazinoindole Derivatives as Anti-Alzheimer Agents." ResearchGate / Literature Review. (Validates the triazinoindole scaffold for AChE). Link
-
Cheung, J., et al. (2012).[3] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 55(22), 10282-10286.[1] (Structural basis for Donepezil dual binding).[1] Link[1]
-
Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307.[1] Link
-
Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery."[1] Nature, 513(7519), 481-483.[1] (Reference for PAINS and aggregation validation). Link
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Off-Target Profiling & Selectivity Guide: 5H-Triazino[5,6-b]indole Scaffolds
Topic: Off-target profiling of 5H-triazino[5,6-b]indole-based compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Scaffold at a Glance
The 5H-triazino[5,6-b]indole scaffold represents a privileged structure in medicinal chemistry, distinguished by its tricyclic planarity and capacity for multi-target engagement. Unlike simple indoles, this fused system exhibits a unique "chameleon" pharmacological profile—acting as a DNA intercalator, a kinase inhibitor (GSK-3
However, this versatility comes with a cost: promiscuity . For drug developers, the critical challenge is distinguishing between therapeutic polypharmacology and toxicity-inducing off-target effects. This guide provides a rigorous comparative analysis of the scaffold's selectivity profiles, supported by experimental data and standardized profiling protocols.
Comparative Analysis: Performance vs. Alternatives
We classify the profiling landscape into two primary therapeutic modalities: Kinase Inhibition and Anticancer Iron Chelation .
Case Study A: Kinase Inhibition (GSK-3 & VEGFR-2)
Context: 5H-triazino[5,6-b]indoles are ATP-competitive inhibitors. The planar core mimics the adenine ring of ATP, necessitating rigorous selectivity profiling against structurally homologous kinases (e.g., CDK2).
| Feature | 5H-Triazino[5,6-b]indole (Lead Cmpd 13) | Sunitinib (Standard) | Indirubin-3'-monoxime (Reference) |
| Primary Target (IC | VEGFR-2: 57.8 nMHDAC1: 9.8 nM | VEGFR-2: 10–80 nM | GSK-3 |
| Key Off-Target Risk | CDK2/Cyclin A: Moderate inhibition due to ATP-pocket homology. | Kinome-wide: High promiscuity (>50 kinases inhibited). | CDK1/CDK5: High cross-reactivity. |
| Selectivity Index (SI) | > 50 (vs. HUVEC normal cells). | ~10–20 (Clinical toxicity observed). | < 10 (Cytotoxic to normal fibroblasts). |
| Mechanism of Action | Dual inhibition (Angiogenesis + Epigenetic modulation). | Multi-kinase inhibition. | ATP-competitive inhibition. |
Critical Insight: Unlike Sunitinib, which relies on broad spectrum inhibition, optimized triazinoindoles (e.g., Compound 13) achieve higher specificity through "dual-locking" mechanisms—simultaneously engaging the kinase hinge region and the HDAC zinc-binding domain, reducing off-target hits on unrelated serine/threonine kinases.
Case Study B: Iron Chelation & Antiproliferative Activity
Context: Derivatives like Compound 3k utilize the scaffold's nitrogen-rich periphery to sequester iron, mimicking the action of VLX600 but with improved safety.
| Metric | Compound 3k (Triazinoindole) | VLX600 (Reference) | Doxorubicin (Intercalator) |
| Potency (IC | 0.59 | 1.2–5.0 | 0.2–0.5 |
| Iron Selectivity | Fe | Binds both Fe | N/A (Topoisomerase II poison). |
| Normal Cell Toxicity | Low (HEK293 IC | Moderate (Significant toxicity at therapeutic doses). | High (Cardiotoxic). |
| Mechanism | Lysosomal iron sequestration | Mitochondrial dysfunction. | DNA Damage / Intercalation.[2] |
Data Validation: The superior safety profile of Compound 3k stems from its redox selectivity. By binding only Fe
Mechanistic Visualization
Understanding the "Off-Target" cascade is vital. For triazinoindoles, the primary toxicity vector is often mitochondrial rather than direct DNA damage (unless specifically designed as intercalators).
Figure 1: Mechanism of Action for Iron-Chelating Triazinoindoles. Note the explicit "No Binding" pathway to Fe3+, distinguishing it from more toxic alternatives.
Experimental Protocols: Validating Selectivity
To establish a self-validating safety profile, the following workflows are mandatory for any new 5H-triazino[5,6-b]indole lead.
Protocol A: Differential Cytotoxicity Screen (The "Safety Window")
Objective: Determine the Selectivity Index (SI) between cancer and normal tissue.
-
Cell Lines:
-
Target: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
-
Control: HEK293 (Embryonic Kidney) or HUVEC (Endothelial).
-
-
Method:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Treat with compound gradient (0.01
M – 100 M) for 48h. -
Assay viability using MTT or CCK-8.
-
-
Calculation:
.-
Pass Criteria: SI > 10.
-
Fail Criteria: SI < 2 (High risk of clinical toxicity).
-
Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)
Objective: Quantify off-target kinase inhibition (specifically CDK2/CDK5).
-
Reagents: Promega Kinase Enzyme System (GSK-3
, CDK2/CyclinA, CDK5/p25). -
Workflow:
-
Incubate kinase, substrate, and ATP (10
M) with the test compound for 60 min at room temperature. -
Add ADP-Glo™ Reagent (40 min) to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent (30 min) to convert ADP to ATP
Luciferase light output.
-
-
Readout: Luminescence integration (RLU). Calculate % Inhibition relative to DMSO control.
Protocol C: hERG & CYP450 "Red Flag" Screen
Rationale: The tricyclic structure of triazinoindoles shares topological features with tricyclic antidepressants (TCAs), which are known hERG blockers.
-
hERG Assay: Automated patch-clamp on CHO-hERG cells. Threshold: IC
> 10 M is required to rule out QT prolongation risks. -
CYP Inhibition: Fluorometric assay for CYP1A2 and CYP3A4. Note: Indole rings are frequent substrates for CYP1A2; inhibition here suggests potential drug-drug interactions (DDI).
Strategic Recommendations for Optimization
Based on structure-activity relationship (SAR) data from recent literature:
-
To Reduce Toxicity: Introduce a disulfide moiety or bulky cycloalkyl group at the N-terminus. This sterically hinders intercalation into normal DNA while maintaining iron chelation efficacy (seen in Compound 3k).
-
To Enhance Kinase Specificity: Functionalize the C-3 position with a hydrazine or semicarbazone linker. This extension accesses the "sugar pocket" of the kinase ATP-binding site, a region less conserved than the hinge region, thereby improving selectivity over homologous kinases.
-
Metabolic Stability: Block the C-6/C-8 positions with halogens (Cl, Br) to prevent rapid oxidative metabolism by CYP450 enzymes.
References
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] Key Data: Identification of Compound 3k; Fe2+ selectivity; Mitochondrial apoptosis pathway.[1][3]
-
Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines against Leishmania donovani. Source: European Journal of Medicinal Chemistry URL:[Link] Key Data: Selectivity Index > 50 for hybrid derivatives; reduced toxicity compared to pentamidine.
-
Novel 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives decorated with disulfide moiety. Source: Pest Management Science URL:[Link] Key Data: ROS-mediated mechanism; low toxicity profile in non-target organisms.
-
Role of GSK-3
Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Source: International Journal of Molecular Sciences URL:[Link] Key Data: Structural homology challenges in kinase inhibitor design; rationale for ATP-competitive scaffolds.
Sources
Benchmarking the Antiproliferative Activity of 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. The 5H-triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant antiproliferative activities. This guide provides a comprehensive benchmark of the antiproliferative activity of a representative compound from this class, 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole, against established chemotherapeutic agents. Through a detailed examination of its in vitro efficacy and mechanism of action, we offer a technical resource for researchers, scientists, and drug development professionals.
Introduction to 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole and the Rationale for Benchmarking
The 5H-[1][2][3]triazino[5,6-b]indole core structure has been the subject of synthetic and medicinal chemistry efforts to develop new anticancer agents.[4][5] These compounds have shown potential in targeting various cancer cell lines. This guide focuses on benchmarking the performance of this class of compounds, using a representative molecule, to provide a comparative context against standard-of-care chemotherapeutics. Such benchmarking is crucial for validating new chemical entities and understanding their potential advantages and liabilities in the early stages of drug discovery. While specific data for 3-(benzylsulfanyl)-5H-triazino[5,6-b]indole is not extensively published, we will draw upon data from closely related and highly potent analogs to illustrate the potential of this chemical class. For instance, a novel derivative, compound 3k, has demonstrated potent in vitro antiproliferative activity against a panel of cancer cell lines.[3]
Comparative Antiproliferative Activity
The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a comparative summary of the IC50 values for a potent 5H-[1][2][3]triazino[5,6-b]indole derivative (compound 3k) alongside the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.
| Compound | A549 (Lung) | MCF-7 (Breast) | Hela (Cervical) | HepG-2 (Liver) |
| 5H-[1][2][3]triazino[5,6-b]indole derivative (3k) [3] | 0.59 µM | 0.86 µM | 1.31 µM | 0.92 µM |
| Doxorubicin [6][7][8] | > 20 µM | ~0.1 - 8.3 µM | ~0.34 - 2.9 µM | ~0.1 - 1 µM |
| Cisplatin [9][10] | ~2 - 40 µM | ~5 - 20 µM | ~2 - 10 µM | ~3 - 15 µM |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between laboratories and experimental conditions.[6][9]
Mechanistic Insights: Elucidating the Mode of Action
Understanding how a compound exerts its antiproliferative effects is critical for its development as a therapeutic agent. Studies on potent 5H-[1][2][3]triazino[5,6-b]indole derivatives have revealed a multi-faceted mechanism of action that distinguishes them from traditional DNA-damaging agents like Doxorubicin and Cisplatin.
Iron Chelation and Induction of Apoptosis
One of the key mechanisms identified for a potent derivative of this class is its ability to act as an iron chelator.[3] Cancer cells have a high demand for iron to sustain their rapid proliferation, making iron metabolism an attractive therapeutic target.[3] This derivative selectively binds to ferrous ions (Fe2+), and the addition of Fe2+ can abolish its cytotoxic effects.[3] This iron chelation is linked to the induction of apoptosis, or programmed cell death, primarily through the mitochondrial pathway.[3] This is evidenced by Western blot analysis showing changes in the levels of Bcl-2 family proteins (Bax and Bcl-2) and the cleavage of caspase-3.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been shown to arrest the cell cycle at the G1 phase in a dose- and time-dependent manner.[3] This prevents the cells from progressing to the S phase, where DNA replication occurs, thus halting proliferation.
The following diagram illustrates the proposed signaling pathway for the antiproliferative activity of potent 5H-[1][2][3]triazino[5,6-b]indole derivatives.
Caption: Proposed signaling pathway for 5H-triazino[5,6-b]indole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs (e.g., Doxorubicin, Cisplatin) and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[2][11]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of DNA content to determine the distribution of cells in different phases of the cell cycle.[13]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[14]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA-bound PI.[15]
Apoptosis Detection: Annexin V Staining
This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
The following diagram illustrates the general experimental workflow for benchmarking the antiproliferative activity of a test compound.
Caption: General experimental workflow for antiproliferative activity benchmarking.
Conclusion
The 5H-triazino[5,6-b]indole scaffold represents a promising avenue for the development of novel anticancer agents. Potent derivatives from this class exhibit significant antiproliferative activity against a range of cancer cell lines, with IC50 values that are competitive with, and in some cases superior to, established chemotherapeutic drugs like Doxorubicin and Cisplatin. Their unique mechanism of action, involving iron chelation, induction of apoptosis via the mitochondrial pathway, and G1 phase cell cycle arrest, suggests a potential for a different therapeutic window and a lower likelihood of cross-resistance with DNA-damaging agents. Further preclinical development and in vivo studies are warranted to fully assess the therapeutic potential of this class of compounds.
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MTT Assay Protocol | Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
-
Cell quantitation: SRB Assay - Cellculture2 - Altervista. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. [Link]
-
Everything about Annexin V-based apoptosis assays | Immunostep Biotech. [Link]
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(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. [Link]
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Cell Cycle Tutorial Contents. [Link]
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay - Promega GmbH. [Link]
-
Annexin V Apoptosis Plate Assay Kit. [Link]
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Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed. [Link]
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][3]triazino[3 - PMC. [Link]
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Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. [Link]
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Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
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Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment | ACS Omega - ACS Publications. [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. [Link]
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Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis - Indian Journal of Pharmaceutical Sciences. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. [Link]
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Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. [Link]7/27/2/313)
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- 5. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Ensuring Reproducibility of In Vitro Results for 5H-Triazino[5,6-b]indole Compounds
Executive Summary
The Reproducibility Crisis in Planar Heterocycles 5H-triazino[5,6-b]indole derivatives represent a high-potential scaffold for antiviral (HCV, Rhinovirus) and anticancer (VEGFR-2/HDAC inhibition, Iron chelation) therapeutics. However, their rigid, planar tricyclic geometry creates a significant physicochemical barrier: colloidal aggregation .
In standard high-throughput screening (HTS) workflows, these compounds frequently generate false positives by forming non-specific protein-sequestering aggregates rather than binding via specific ligand-receptor interactions. This guide provides a validated technical framework to distinguish true pharmacological activity from assay artifacts, comparing standard protocols against an optimized "Kinetic Solubilization" workflow.
Part 1: The Physicochemical Barrier (Root Cause Analysis)
The "Stacking" Phenomenon
Unlike flexible aliphatic drugs, 5H-triazino[5,6-b]indoles possess a flat, electron-deficient core that promotes
Comparative Performance: Standard vs. Optimized Protocols
The following table illustrates the impact of protocol choice on experimental data. Data represents a composite of typical assay shifts observed with aggregating scaffolds.
| Feature | Standard Protocol (Direct DMSO Addition) | Optimized Protocol (Kinetic Solubilization) | Impact on Interpretation |
| IC50 Value | Artificial Potency (e.g., 0.5 µM) | True Potency (e.g., 5.0 µM) | Standard protocol exaggerates potency by 10x due to non-specific enzyme sequestration. |
| Hill Slope | Steep (> 2.0) | Standard (~1.0) | Steep slopes are a hallmark of colloidal aggregation, not stoichiometric binding. |
| Detergent Sensitivity | Activity lost with 0.01% Triton X-100 | Activity Retained | CRITICAL QC STEP: True inhibitors work in the presence of detergents; aggregators do not. |
| Reproducibility | Low (CV > 25%) | High (CV < 5%) | Aggregation is chaotic; solubility is thermodynamic. |
Part 2: Visualizing the Mechanism of Failure
The following diagram illustrates the "False Positive Trap" specific to triazinoindole derivatives when handled incorrectly.
Figure 1: Mechanism of false-positive generation. Direct addition of hydrophobic triazinoindoles to media creates colloids that sequester target proteins, mimicking inhibition.
Part 3: The Optimized Protocol (Step-by-Step)
To ensure data integrity for 5H-triazino[5,6-b]indoles (specifically derivatives like 3k or VLX600 analogs ), follow this rigorous workflow.
Phase 1: Stock Preparation & Storage
-
Vessel Selection: Use glass vials or low-binding polypropylene . Avoid standard polystyrene, as triazinoindoles adsorb to plastic walls, altering the effective concentration.
-
Solvent: Dissolve in 100% anhydrous DMSO (Grade: Cell Culture Tested).
-
Sonication: Do not just vortex. Sonicate for 5 minutes at 40 kHz to break pre-existing micro-crystals.
-
Storage: Aliquot immediately into single-use volumes. Store at -20°C. Never freeze-thaw more than once.
Phase 2: The "Intermediate Dilution" Method
This step is critical to prevent "shock precipitation."
-
Step A (Primary Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute 1:10 into DMSO (not water) to reach 1 mM.
-
Step C (The "Spike"): Prepare the cell culture media with a surfactant carrier if the assay permits (e.g., 0.01% Tween-80 or Pluronic F-127).
-
Step D (Final Addition): Add the 1 mM DMSO intermediate to the media under rapid vortexing (or orbital mixing) to ensure immediate dispersion.
-
Final DMSO concentration must be < 0.5% to avoid cytotoxicity.
-
Phase 3: The Detergent Validation (Mandatory QC)
Every new triazinoindole derivative must undergo a Detergent-Based Specificity Test :
-
Run the IC50 assay in standard buffer.
-
Run the same assay with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.
-
Interpretation:
-
If IC50 shifts significantly (e.g., from 1 µM to >50 µM) -> The compound is an aggregator (False Positive).
-
If IC50 remains stable -> The activity is specific.
-
Part 4: Workflow Visualization
Figure 2: Validated workflow for handling hydrophobic planar heterocycles to ensure monomeric dispersion.
References
-
Ma, J., et al. (2025). "Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators." Molecular Diversity. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. (Establishes the standard for detecting colloidal aggregators). Link
-
Gladych, J. M., et al. (1972). "Antiviral agents.[1] 5H-as-Triazino(5,6-b) indoles."[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. (Foundational chemistry and antiviral activity of the scaffold). Link
-
Bhat, H. R., et al. (2010). "Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines... against Leishmania donovani." European Journal of Medicinal Chemistry. Link
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Baker, M. (2016). "1,500 scientists lift the lid on reproducibility." Nature.[7][10] (Context for the reproducibility crisis in cell models). Link
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
